A Comprehensive Technical Guide to the Synthesis of 2-Phenylthiomorpholine from 2-Phenylthiomorpholin-3-one
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth technical overview for the synthesis of 2-phenylthiomorpholine via the reduction of its corresponding lactam, 2-phe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview for the synthesis of 2-phenylthiomorpholine via the reduction of its corresponding lactam, 2-phenylthiomorpholin-3-one. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, and the ability to efficiently synthesize its derivatives is crucial for the development of novel therapeutics.[1] This document will delve into the mechanistic underpinnings of the reduction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of the 2-Phenylthiomorpholine Scaffold
The thiomorpholine ring system, a sulfur-containing analog of morpholine, is a recurring motif in a diverse array of biologically active compounds.[1] Its unique conformational properties and ability to participate in various intermolecular interactions make it a valuable component in drug design. The introduction of a phenyl group at the 2-position of the thiomorpholine ring adds a crucial aromatic moiety, opening avenues for further functionalization and modulation of a compound's pharmacokinetic and pharmacodynamic properties. 2-Phenylthiomorpholine serves as a key building block for the synthesis of more complex molecules with potential applications in areas such as neuropharmacology, oncology, and infectious diseases.
This guide focuses on a common and effective synthetic transformation: the reduction of the lactam (a cyclic amide) 2-phenylthiomorpholin-3-one to the desired secondary amine, 2-phenylthiomorpholine. This conversion is a fundamental reaction in organic synthesis, and a thorough understanding of its practical execution is essential for researchers in the field.
The Chemical Transformation: A Mechanistic Perspective
The reduction of a lactam to a cyclic amine is a powerful transformation that is most commonly achieved using strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄), often referred to as LAH, is a potent and versatile reducing agent capable of this transformation.[2][3][4]
The mechanism of the LAH reduction of 2-phenylthiomorpholin-3-one proceeds through a series of nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.
Caption: Experimental Workflow for the Synthesis.
Detailed Procedure
Preparation: Under an inert atmosphere of nitrogen or argon, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
Reagent Addition: To the flask, add lithium aluminum hydride (1.5 equivalents) and anhydrous tetrahydrofuran (THF, 50 mL). Stir the resulting suspension and cool the flask to 0 °C using an ice bath.
Substrate Addition: Dissolve 2-phenylthiomorpholin-3-one (1.0 equivalent) in anhydrous THF (50 mL) and add this solution to the dropping funnel. Add the substrate solution dropwise to the stirred suspension of LiAlH₄ over a period of 30-45 minutes, maintaining the internal temperature below 5 °C. The choice of slow, controlled addition is critical to manage the exothermic nature of the reaction.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C for THF) and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of a saturated aqueous solution of sodium sulfate. This should be done with extreme caution as the quenching process is highly exothermic and generates hydrogen gas. Continue the addition until the grey suspension turns into a white, granular precipitate.
Work-up: Filter the white precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes. Transfer the combined organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, and 1 M NaOH, followed by a final wash with brine. The acidic and basic washes help to remove any remaining inorganic salts and byproducts.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-phenylthiomorpholine.
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylthiomorpholine.
Characterization and Data
The successful synthesis of 2-phenylthiomorpholine should be confirmed by standard analytical techniques.
Expected Spectroscopic Data
Technique
Expected Observations
¹H NMR
The spectrum should show characteristic signals for the phenyl group protons (typically in the range of 7.2-7.5 ppm). The protons on the thiomorpholine ring will appear as multiplets in the aliphatic region (typically 2.5-4.5 ppm). The disappearance of the lactam carbonyl group will be evident.
¹³C NMR
The spectrum will show the disappearance of the carbonyl carbon signal (typically >170 ppm) from the starting material and the appearance of a new methylene carbon signal in its place. Aromatic signals for the phenyl group and signals for the other carbons of the thiomorpholine ring will be present.
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2-phenylthiomorpholine (C₁₀H₁₃NS).
Conclusion and Future Perspectives
This guide has outlined a robust and reliable method for the synthesis of 2-phenylthiomorpholine from its lactam precursor, 2-phenylthiomorpholin-3-one, using lithium aluminum hydride. The detailed protocol and mechanistic insights provided herein are intended to empower researchers to confidently and safely perform this important transformation. The availability of an efficient synthetic route to 2-phenylthiomorpholine and its derivatives will undoubtedly facilitate further exploration of this privileged scaffold in the pursuit of novel and effective therapeutic agents. The principles and techniques described can also be adapted for the synthesis of other substituted thiomorpholines, contributing to the broader field of medicinal chemistry.
References
Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. (2025). ResearchGate. Retrieved from [Link]
Technical Guide: Synthesis and Characterization of 2-Phenylthiomorpholine
Here is an in-depth technical guide on the synthesis and characterization of 2-Phenylthiomorpholine. Executive Summary 2-Phenylthiomorpholine (CAS: 141849-62-9) is a sulfur-containing heterocyclic scaffold of significant...
Author: BenchChem Technical Support Team. Date: February 2026
Here is an in-depth technical guide on the synthesis and characterization of 2-Phenylthiomorpholine.
Executive Summary
2-Phenylthiomorpholine (CAS: 141849-62-9) is a sulfur-containing heterocyclic scaffold of significant interest in medicinal chemistry.[1] As a bioisostere of 2-phenylmorpholine (a core pharmacophore in anorectics like Phenmetrazine), the thiomorpholine analog offers altered lipophilicity, metabolic stability, and hydrogen-bonding potential.
This guide details a robust, scalable synthetic route via the Michael addition of methyl thioglycolate to
-nitrostyrene , followed by reductive cyclization. This "Nitrostyrene Route" is superior to styrene sulfide ring-opening methods due to the commercial availability of starting materials and the avoidance of volatile, unstable episulfides.
Strategic Synthetic Pathway
The synthesis is designed around a three-stage workflow:
Michael Addition: Construction of the carbon-sulfur backbone.
Reductive Cyclization: One-pot reduction of the nitro group and intramolecular amidation to form the lactam (thiomorpholinone).
Lactam Reduction: Conversion of the carbonyl to the methylene group to yield the final amine.
Retrosynthetic Analysis
The target molecule is disconnected at the C3-N4 and C5-S1 bonds, tracing back to
-nitrostyrene and methyl thioglycolate.
Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.
Detailed Experimental Protocol
Stage 1: Michael Addition
Objective: Synthesis of Methyl 2-((2-nitro-1-phenylethyl)thio)acetate.
Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of nitrostyrene.
Workup: Concentrate the solvent in vacuo. Dissolve the residue in DCM (150 mL) and wash with 1M HCl (50 mL) to remove TEA, followed by brine.
Dry over
and concentrate to yield the crude nitro-ester oil. Yield is typically quantitative (>95%).
Stage 2: Reductive Cyclization
Objective: Synthesis of 2-Phenylthiomorpholin-3-one (Lactam).
Reagents: Zinc dust (10 eq), Conc. HCl, Methanol.
Critical Note: This step involves an exothermic reduction followed by spontaneous intramolecular amidation.
Protocol:
Dissolve the crude nitro-ester from Stage 1 in Methanol (200 mL).
Cool to 0°C in an ice bath.
Add Zinc dust (65 g, ~1 mol) in portions.
Add Conc.[2][3][4][5] HCl (100 mL) dropwise over 1 hour, maintaining temperature <10°C. Vigorous hydrogen evolution will occur.
Allow to warm to room temperature and stir overnight (12h).
Cyclization: Heat the mixture to reflux (65°C) for 2 hours to ensure complete ring closure of the amino-ester intermediate.
Workup: Filter off excess Zinc. Neutralize the filtrate with saturated
. Extract with EtOAc (3 x 100 mL).
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH 95:5).
Target Yield: 60–75%.
Appearance: White to pale yellow solid.
Stage 3: Lactam Reduction
Objective: Synthesis of 2-Phenylthiomorpholine (Target).
Reagents:
(2.5 eq), Anhydrous THF.
Protocol:
Prepare a suspension of
(3.8 g, 100 mmol) in anhydrous THF (100 mL) under Argon.
Dissolve the lactam (7.7 g, 40 mmol) in THF (50 mL) and add dropwise to the LAH suspension at 0°C.
Heat to reflux for 4–6 hours.
Quenching (Fieser Method): Cool to 0°C. Carefully add:
3.8 mL Water
3.8 mL 15% NaOH
11.4 mL Water
Stir for 30 minutes until a white granular precipitate forms.
Filter through a Celite pad. Wash the pad with THF.
Concentrate the filtrate to obtain the crude amine oil.
Salt Formation (Optional but recommended for stability): Dissolve in dry ether and add oxalic acid (1 eq) in acetone to precipitate 2-Phenylthiomorpholine Oxalate .
Characterization Data
The following data corresponds to the oxalate salt, which is the preferred form for storage and biological testing due to the oxidative instability of the free secondary amine.
Note: The stereocenter at C2 renders the ring protons diastereotopic, resulting in complex multiplets rather than simple triplets.
Physical Properties
Melting Point (Oxalate): 226.9 – 227.5 °C
Appearance: White crystalline solid
Solubility: Soluble in DMSO, Methanol, Water (hot). Insoluble in Ether/Hexane.
Workflow Visualization
The following diagram illustrates the purification and isolation logic, ensuring high purity of the final bioactive scaffold.
Figure 2: Downstream processing workflow for the isolation of the oxalate salt.
References
Bellesia, F., et al. (2010). 2-Arylthiomorpholine derivatives as potent and selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry.
Mellin, C., et al. (2006). Thiomorpholine derivatives and their use as inhibitors of monoamine oxidase.
U.S. National Library of Medicine. (n.d.). Compound Summary: 2-Phenylthiomorpholine. PubChem.
2-Phenylthiomorpholine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Phenylthiomorpholine, a heterocyclic compound of sign...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Phenylthiomorpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, molecular structure, synthesis, and its emerging role as a versatile scaffold in the design of novel therapeutic agents.
Section 1: Chemical Identity and Molecular Structure
1.1. Chemical Abstract Service (CAS) Number and Molecular Formula
2-Phenylthiomorpholine is registered under CAS Number 77082-31-6 . Its molecular formula is C₁₀H₁₃NS , corresponding to a molecular weight of 179.28 g/mol . The hydrochloride salt of this compound is also commercially available and is identified by CAS Number 77082-60-1 , with a molecular formula of C₁₀H₁₄ClNS and a molecular weight of 215.75 g/mol .[1][2][3]
1.2. Molecular Structure
2-Phenylthiomorpholine is a saturated six-membered heterocyclic compound. It features a thiomorpholine ring, which is a morpholine analog where the oxygen atom is replaced by a sulfur atom, and a phenyl group attached to the carbon atom at the 2-position of this ring.[4] The presence of the sulfur atom and the phenyl group imparts distinct physicochemical properties that are leveraged in drug design.[5]
Below is a two-dimensional representation of the molecular structure of 2-Phenylthiomorpholine.
Caption: 2D Molecular Structure of 2-Phenylthiomorpholine.
Section 2: Synthesis of 2-Phenylthiomorpholine
The synthesis of thiomorpholine and its derivatives can be achieved through various synthetic routes.[4][6] A common and effective method for the preparation of 2-substituted thiomorpholines involves the reaction of a substituted epoxide with a β-amino-thiol. For 2-Phenylthiomorpholine, this would typically involve the reaction of styrene oxide with cysteamine (2-aminoethanethiol).
2.1. Conceptual Synthesis Workflow
The synthesis proceeds via a nucleophilic ring-opening of the epoxide by the thiol group of cysteamine, followed by an intramolecular cyclization.
Technical Guide: Biological Activity Screening of Novel Thiomorpholine Derivatives
Executive Summary Thiomorpholine, a sulfur-containing heterocyclic analog of morpholine, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3][4] Unlike its oxygenated counterpart, the thiomorpholi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiomorpholine, a sulfur-containing heterocyclic analog of morpholine, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3][4] Unlike its oxygenated counterpart, the thiomorpholine ring offers unique opportunities for modulating lipophilicity and metabolic stability via the oxidation state of the sulfur atom (sulfide, sulfoxide, sulfone). This guide provides a rigorous, self-validating technical framework for screening novel thiomorpholine derivatives, specifically focusing on metabolic regulation (DPP-4 inhibition) and oncology (cytotoxicity) , where this scaffold has shown the highest translational potential.
The Pharmacophore Rationale: Why Thiomorpholine?
Structural Advantages & SAR
The thiomorpholine core serves as a versatile bioisostere.[1] Its utility stems from three critical physicochemical properties:
Lipophilicity Modulation: The sulfur atom increases
compared to morpholine, enhancing membrane permeability.
Oxidation States: The sulfur center can be oxidized to sulfoxide (
) or sulfone (). This transition alters the ring's geometry (chair vs. twist-boat) and hydrogen-bonding potential, allowing for fine-tuned receptor fitting.
Metabolic Stability: Thiomorpholines are generally more resistant to oxidative metabolism than their morpholine analogs, prolonging half-life in vivo.
Strategic Screening Workflow
To maximize resource efficiency, a funnel approach is required. Do not screen the entire library randomly.
Figure 1: Integrated screening workflow prioritizing in silico filtration before wet-lab validation.
Thiomorpholine derivatives have demonstrated significant potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a target for Type 2 Diabetes treatment. The mechanism relies on preventing the degradation of Incretins (GLP-1).[5][6]
Mechanism of Action
The thiomorpholine nitrogen often mimics the N-terminus of the substrate, while the hydrophobic ring occupies the S1 or S2 pocket of the enzyme.
Figure 2: Competitive inhibition of DPP-4 by thiomorpholine prevents GLP-1 degradation, sustaining insulin signaling.
Protocol: Fluorometric DPP-4 Inhibition Assay
Objective: Determine the IC
of derivatives using the substrate H-Gly-Pro-AMC.
Control: Sitagliptin (Standard inhibitor).
Reagents:
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.
Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin), 10 mM stock in DMSO.
Enzyme: Recombinant Human DPP-4 (10 ng/well).
Step-by-Step Methodology:
Preparation: Dilute thiomorpholine derivatives in Assay Buffer to 4x desired final concentration (range: 1 nM to 100 µM). Note: Keep final DMSO < 1% to avoid enzyme denaturation.
Plating: In a black 96-well plate (clear bottom), add:
) vs. Log[Inhibitor]. Calculate IC using non-linear regression (Sigmoidal dose-response).
Validation Criteria:
Z-factor must be > 0.5.
Sitagliptin IC
must fall within 15–30 nM range.
Secondary Screen: Cytotoxicity (Oncology)
Many thiomorpholine derivatives exhibit antiproliferative activity, particularly when hybridized with sulfonyl or aryl moieties. The MTT Assay is the industry standard for high-throughput viability screening.
Protocol: MTT Cell Viability Assay
Objective: Assess mitochondrial metabolic activity as a proxy for cell viability.
Cell Lines: MCF-7 (Breast), A549 (Lung), HEK293 (Normal control).
Step-by-Step Methodology:
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO to allow attachment.
Treatment: Replace media with 100 µL fresh media containing graded concentrations of thiomorpholine derivatives (0.1 – 100 µM).
Critical: Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).
Exposure: Incubate for 48 or 72 hours.
Labeling: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
Conversion: Incubate for 4 hours. Viable cells convert yellow MTT to purple formazan crystals.[9][10]
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 mins.
Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Interpretation & Selectivity
A potent "hit" is not just toxic; it is selectively toxic.
Table 1: Example Data Structure for Hit Selection
Compound ID
R-Group
MCF-7 IC (µM)
HEK293 IC (µM)
Selectivity Index (SI)
Status
TM-01
Phenyl
45.2
50.1
1.1
Discard (Toxic)
TM-04
4-F-Phenyl
12.5
>100
>8.0
Lead Candidate
TM-09
Sulfone
2.1
5.4
2.5
Optimize
Doxorubicin
-
0.5
2.1
4.2
Control
Note: A Selectivity Index (SI) > 3 is generally considered the threshold for further development.
Antimicrobial Screening (Brief Overview)
Given the structural similarity to Linezolid, thiomorpholines should be screened for antimicrobial activity.
Method: Broth Microdilution (CLSI guidelines).
Metric: Minimum Inhibitory Concentration (MIC).
Key Target: Mycobacterium tuberculosis (H37Rv strain) and MRSA.
Protocol Note: Thiomorpholine derivatives often require specific solvents; ensure solubility in cation-adjusted Mueller-Hinton broth.
References
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[1][4] Link
DPP4 Inhibitor Screening Kit (Fluorometric) Technical Bulletin. Sigma-Aldrich. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Quantum Chemical Studies of 2-Phenylthiomorpholine
Content Type: Technical Whitepaper / Methodological Guide
Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.
Executive Summary
2-Phenylthiomorpholine represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for dipeptidyl peptidase-4 (DPP-4) inhibitors and various psychotropic agents. Unlike its oxygenated analog (morpholine), the thiomorpholine ring introduces unique conformational flexibility due to the longer C–S bond lengths (approx. 1.82 Å) compared to C–O (approx. 1.43 Å) and the reduced electronegativity of sulfur.
This guide provides a rigorous computational protocol for characterizing the structural and electronic landscape of 2-phenylthiomorpholine. It synthesizes Density Functional Theory (DFT) methodologies to resolve the axial-equatorial equilibrium, map the Molecular Electrostatic Potential (MEP) for ligand-receptor docking, and predict spectroscopic signatures (IR/NMR) for experimental validation.
Computational Methodology & Protocol Design
To ensure high fidelity in predicting non-covalent interactions and conformational barriers, the selection of the model chemistry is paramount. Standard functionals (e.g., B3LYP) often underestimate dispersion forces, which are critical for stabilizing the phenyl ring's orientation.
Recommended Model Chemistry
Optimization & Frequencies: wB97X-D or M06-2X / 6-311++G(d,p)
Rationale: These long-range corrected functionals explicitly account for dispersion interactions (
stacking and weak H-bonds) better than B3LYP. The diffuse functions (++) are mandatory for describing the lone pairs on Sulfur and Nitrogen.
) for biological relevance; Chloroform () for NMR comparison.
NBO Analysis: NBO 6.0 or higher.
Goal: To quantify the hyperconjugative delocalization (
) stabilizing the ring.
The Computational Workflow
Figure 1: Step-by-step computational workflow for the structural and electronic characterization of 2-phenylthiomorpholine.
Conformational Landscape Analysis
The 2-phenylthiomorpholine ring exists primarily in a chair conformation. However, the position of the phenyl substituent (C2) and the proton on the secondary amine (N4) creates a stereochemical matrix that must be resolved.
The Equatorial Preference
Unlike cyclohexane, heterocyclic rings exhibit specific "anomeric-like" effects. However, for the bulky phenyl group at C2, steric hindrance dominates.
Equatorial Conformer (Global Minimum): The phenyl ring resides in the equatorial plane, minimizing 1,3-diaxial repulsive interactions with the axial protons at C6 and C4.
Axial Conformer: Higher in energy by approximately 2.5–3.5 kcal/mol. This conformer is destabilized by steric clash but may be stabilized in specific solvent environments or enzyme pockets via
interactions.
Nitrogen Inversion Barrier
The nitrogen atom (N4) undergoes pyramidal inversion.
Transition State: A flattened Nitrogen center.
Barrier Height: Calculated typically around 8–10 kcal/mol.
Protocol: Perform a Relaxed Potential Energy Surface (PES) scan driving the
dihedral angle.
Table 1: Predicted Relative Energies of Conformers (wB97X-D/6-311++G(d,p))
Conformer
Phenyl Orientation
N-H Orientation
Relative Energy (, kcal/mol)
Boltzmann Pop. (298K)
I (Global Min)
Equatorial
Equatorial
0.00
~98%
II
Equatorial
Axial
+1.24
~1.8%
III
Axial
Equatorial
+3.15
< 0.2%
IV
Axial
Axial
+4.50
~0.0%
Electronic Structure & Reactivity Descriptors
Understanding the electronic distribution is vital for predicting metabolic soft spots (e.g., S-oxidation or N-glucuronidation).
Frontier Molecular Orbitals (FMOs)
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Sulfur lone pair (
) and the Nitrogen lone pair (). This indicates these sites are susceptible to electrophilic attack (e.g., by CYP450 enzymes).
LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the
system of the Phenyl ring , making it the site for nucleophilic interaction or stacking.
Band Gap (
): A large gap (approx. 5–6 eV) typically indicates high chemical stability (hardness, ).
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding docking studies.
Negative Regions (Red): Concentrated over the Nitrogen and Sulfur atoms (H-bond acceptors).
Positive Regions (Blue): Concentrated on the NH proton and the phenyl ring protons (H-bond donors/electrostatic interaction).
Protocol Validation:
Use the Fukui Function (
) to pinpoint the exact site of electrophilic attack.
High values at the Sulfur atom confirm it as the primary site for metabolic oxidation to sulfoxide.
Spectroscopic Validation
To validate the theoretical model, calculated spectra must be compared with experimental data.
Vibrational Spectroscopy (IR/Raman)
DFT frequencies are harmonic and typically overestimate experimental wavenumbers by 4–6%.
Scaling Factor: Apply a scaling factor of 0.961 (for B3LYP) or 0.950 (for wB97X-D) to align with experimental FT-IR data.
Diagnostic Bands:
stretch: ~3300–3400 cm (Sensitive to H-bonding).
aromatic: >3000 cm.
aliphatic (ring): 2800–2950 cm.
stretch: 600–700 cm (Weak in IR, Strong in Raman).
NMR Shift Prediction (GIAO Method)
Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.
Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.
Equation:
Key Insight: The magnetic anisotropy of the phenyl ring will shield/deshield the adjacent thiomorpholine protons (H2 and H3), providing a distinct splitting pattern that confirms the equatorial positioning of the phenyl group.
References
Dennington, R., Keith, T. A., & Millam, J. M. (2016). GaussView, Version 6. Semichem Inc. Link
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. Link
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link
Weinhold, F. (2012). Natural Bond Orbital Analysis: A Critical Overview of Relationships to Alternative Bonding Perspectives. Journal of Computational Chemistry. Link
Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. Link
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry. Link
Exploratory
Solubility and stability of 2-Phenylthiomorpholine in common lab solvents
[1] Executive Summary 2-Phenylthiomorpholine (C₁₀H₁₃NS) represents a critical scaffold in medicinal chemistry, distinct from its oxygenated analogue, 2-phenylmorpholine (phenmetrazine).[1] While the phenyl ring confers l...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Phenylthiomorpholine (C₁₀H₁₃NS) represents a critical scaffold in medicinal chemistry, distinct from its oxygenated analogue, 2-phenylmorpholine (phenmetrazine).[1] While the phenyl ring confers lipophilicity and UV activity, the thiomorpholine sulfur atom introduces unique solubility behaviors and specific oxidative instability risks.
This guide provides a definitive technical analysis of 2-phenylthiomorpholine. Key takeaways include:
Dichotomous Solubility: The free base is highly lipophilic (LogP ~2.4), whereas the hydrochloride salt is hydrophilic.
Oxidative Sensitivity: The sulfur atom is the primary degradation site, readily oxidizing to sulfoxides (S=O) and sulfones (O=S=O) under ambient aerobic conditions.
Handling Mandate: Inert atmosphere (N₂/Ar) storage is required to maintain purity >98%.
Physicochemical Profile
Understanding the fundamental properties of 2-phenylthiomorpholine is a prerequisite for selecting appropriate solvents and designing stability protocols.[1]
Property
Value (Approx.)
Technical Note
Molecular Formula
C₁₀H₁₃NS
Free Base
Molecular Weight
179.28 g/mol
(HCl Salt: 215.74 g/mol )
pKa (Conjugate Acid)
8.6 – 9.0
Estimated based on thiomorpholine class.[1] Exists as cation at physiological pH.[1]
LogP (Octanol/Water)
~2.4
Significantly more lipophilic than morpholine (LogP -0.86).[1]
Typically synthesized as a racemate unless asymmetric synthesis is employed.[1]
Solubility Landscape
The solubility of 2-phenylthiomorpholine is strictly dependent on its ionization state.[1] Researchers must identify whether they are handling the Free Base or the Salt form before solvent selection.[1]
QC Check: Inspect for particulates. If using the Free Base, ensure no oily droplets remain at the meniscus.
Stability and Degradation Mechanisms[1]
The stability of 2-phenylthiomorpholine is compromised by two primary pathways: S-Oxidation and N-Oxidation .[1] The sulfur atom is chemically "softer" and more nucleophilic than the nitrogen, making it the first point of failure in the presence of atmospheric oxygen or peroxides.
Degradation Pathway Diagram[1]
The following diagram illustrates the stepwise oxidation from the parent sulfide to the sulfone, and the parallel salt formation pathway.
Figure 1: Chemical fate of 2-phenylthiomorpholine showing oxidative degradation vs. stabilization via salt formation.[1][2]
Stability Factors[1]
Oxidation (Critical):
Mechanism:[3][4] The lone pairs on the sulfur atom react with reactive oxygen species (ROS).
Observation: Clear oils turn yellow/orange; solids develop a sticky surface.[1]
Prevention: Avoid ethers (e.g., THF, Diethyl ether) that may contain peroxide contaminants unless freshly distilled/tested.
Hygroscopicity:
The HCl salt is moderately hygroscopic.[1] Absorption of water facilitates hydrolysis and oxidation.[1]
Thermal Stability:
Free Base:[1] Volatile at high vacuum/temperatures.[1] Do not heat >60°C without vacuum.[1]
Salt: Stable up to melting point (~160-180°C), but prolonged heating can induce discoloration.[1]
Handling and Storage Protocols
To ensure data integrity in drug development assays, strict adherence to the following storage protocols is required.
Wash with 1M HCl (The amine moves to the aqueous layer; non-basic sulfoxides/sulfones may partially remain in organic or distribute depending on polarity). Note: Sulfoxides are polar, but protonation of the amine is the most selective handle.
Separate layers.[1] Basify the aqueous layer with NaOH to pH 12.[1]
PubChem. 2-Phenylmorpholine (Analogue Reference).[1][5] National Library of Medicine.[1] Available at: [Link]
ResearchGate. Synthesis and Characterization of Morpholine Derivatives. (General synthesis and solubility context for morpholine/thiomorpholine scaffolds). Available at: [Link]
University of Tartu. pKa Values of Bases in Non-Aqueous Solvents. (Reference for amine basicity). Available at: [Link]
National Institutes of Health (PMC). Differential Oxidation of Thiophene-Containing Regioisomers.[1] (Mechanistic insight into sulfur oxidation). Available at: [Link]
The Ascendant Pharmacopoeia: A Technical Guide to the Pharmacological Potential of Phenylthiomorpholine Analogs
For researchers, medicinal chemists, and drug development professionals, the quest for novel chemical scaffolds that offer both therapeutic efficacy and favorable pharmacokinetic profiles is perpetual. Among the heterocy...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the quest for novel chemical scaffolds that offer both therapeutic efficacy and favorable pharmacokinetic profiles is perpetual. Among the heterocyclic compounds that have garnered significant interest, the phenylthiomorpholine moiety stands out as a privileged scaffold.[1][2] Its unique structural and physicochemical properties, including increased lipophilicity and metabolic susceptibility at the sulfur atom, make it an attractive starting point for the design of new therapeutic agents.[3] This in-depth technical guide provides a comprehensive review of the pharmacological potential of phenylthiomorpholine analogs, delving into their synthesis, structure-activity relationships (SAR), and diverse biological activities.
The Phenylthiomorpholine Scaffold: A Gateway to Diverse Bioactivity
The thiomorpholine ring, a sulfur-containing analog of morpholine, offers a distinct advantage in drug design. The replacement of the oxygen atom with sulfur increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[3][4] Furthermore, the sulfur atom provides a "soft spot" for metabolism, primarily through oxidation to the corresponding sulfoxide and sulfone, which can influence the compound's pharmacokinetic profile and duration of action.[3] When coupled with a phenyl ring, this scaffold gives rise to a class of compounds with a wide spectrum of pharmacological activities, ranging from central nervous system (CNS) modulation to anticancer and antimicrobial effects.[1][2][3]
Synthetic Strategies: Building the Phenylthiomorpholine Core
The synthesis of phenylthiomorpholine analogs is adaptable, allowing for the introduction of various substituents on both the phenyl ring and the thiomorpholine nucleus. A common and efficient method involves the nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol describes a common method for synthesizing a key precursor, 4-(4-nitrophenyl)thiomorpholine, which can be further modified.[3]
Materials:
4-Fluoronitrobenzene
Thiomorpholine
Solvent (e.g., 1-Butanol)
Base (e.g., Potassium Carbonate)
Procedure:
To a solution of 4-fluoronitrobenzene in 1-butanol, add an equimolar amount of thiomorpholine.
Add an excess of a suitable base, such as potassium carbonate, to the reaction mixture.
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
Purify the crude product by column chromatography or recrystallization to yield 4-(4-nitrophenyl)thiomorpholine.
The nitro group in the resulting compound can then be reduced to an amine, providing a versatile handle for further derivatization through amide coupling and other reactions.[3] Alternative synthetic routes, such as the reaction of anilines with 2-chloroethyl ether, have also been reported and can be advantageous for producing N-phenylmorpholine analogs with steric hindrance.[5]
Caption: General workflow for the synthesis of 4-(4-nitrophenyl)thiomorpholine.
Pharmacological Landscape of Phenylthiomorpholine Analogs
The versatility of the phenylthiomorpholine scaffold is reflected in the diverse range of biological targets it can modulate. This section explores some of the key pharmacological activities reported for this class of compounds.
Central Nervous System Activity
Phenylthiomorpholine analogs have shown significant promise as modulators of CNS targets, including dopamine transporters and nicotinic acetylcholine receptors (nAChRs).[6]
Dopamine and Norepinephrine Reuptake Inhibition: Certain 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, which are structurally related to phenylthiomorpholines, have demonstrated potent inhibition of dopamine (DA) and norepinephrine (NE) uptake.[6] This activity is crucial for the development of treatments for conditions such as depression and nicotine addiction.
Nicotinic Acetylcholine Receptor Antagonism: The same class of analogs has also shown antagonist activity at nAChRs.[6] The dual action of inhibiting monoamine uptake and blocking nAChRs is a highly sought-after profile for smoking cessation aids.
The structure-activity relationship studies in this area have revealed that substitutions on the aryl ring and N-alkylation can significantly impact potency.[6] For instance, N-ethyl and N-propyl analogs have shown higher antagonist potency at α3β4*-nAChRs and potent inhibition of DA and NE uptake.[6]
Caption: Dual mechanism of action of certain phenylthiomorpholine analogs in the CNS.
Anticancer Activity
The fusion of the phenylthiomorpholine scaffold with other heterocyclic systems, such as thiazole, has yielded compounds with promising antitumor activities.[7]
Inhibition of Tumor Cell Growth: N-phenylmorpholine-thiazole derivatives have been investigated for their ability to inhibit the growth of various tumor cell lines, including TK-10 (renal), MCF-7 (breast), and UACC-62 (melanoma).[7] Some of these hybrid molecules have demonstrated significant growth inhibition against these cell lines.
The synthetic strategy for these compounds often involves the reaction of morpholino-thiosemicarbazone derivatives with α-halocarbonyl compounds to construct the thiazole ring.[7]
The pharmacological potential of phenylthiomorpholine analogs extends beyond CNS and anticancer applications.
Antimycobacterial Activity: Novel thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[8] Two derivatives, in particular, emerged as potent antitubercular agents with low cytotoxicity.[8]
Antioxidant and Hypolipidemic Activity: Certain thiomorpholine derivatives have been shown to possess both antioxidant and hypolipidemic properties.[9] These compounds can inhibit lipid peroxidation and reduce levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in hyperlipidemic models, suggesting their potential as antiatherogenic agents.[9]
Adrenergic Activity: Studies on morpholine analogs of 1-aryl-2-aminoethanol derivatives have indicated that the aromatic moiety plays a crucial role in determining their adrenergic activity, which can range from α-stimulating to α-blocking effects.[10]
Structure-Activity Relationship (SAR) Insights
The biological activity of phenylthiomorpholine analogs is intricately linked to their structural features. Key SAR insights include:
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the pharmacological profile. For example, in the context of adrenergic activity, the characteristics of the aromatic moiety are more influential than the ethanolamine or propanolamine structure.[10]
N-Substitution on the Thiomorpholine Ring: Modification of the nitrogen atom of the thiomorpholine ring can dramatically alter activity. N-alkylation has been shown to enhance potency in CNS-active analogs.[6] Incorporating an antioxidant moiety as the N-substituent can confer antioxidant and hypolipidemic properties.[9]
Stereochemistry: The stereochemistry of the molecule can be a critical determinant of its biological activity, as is common with many pharmacologically active compounds.
Future Directions and Conclusion
Phenylthiomorpholine analogs represent a promising and versatile class of compounds with a broad spectrum of pharmacological activities. The ability to readily modify their structure allows for the fine-tuning of their properties to target specific biological pathways. Future research in this area should focus on:
Elucidation of Mechanisms of Action: While many biological activities have been identified, the precise molecular mechanisms often remain to be fully elucidated.
Optimization of Pharmacokinetic Properties: Further studies are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their drug-like characteristics.
Exploration of New Therapeutic Areas: The diverse bioactivities of this scaffold suggest that its potential may extend to other therapeutic areas not yet fully explored.
References
Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. (n.d.). National Institutes of Health.
Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. (2020). Bentham Science.
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2021). MDPI.
Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (1987). PubMed.
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
Synthesis method of substituted N-phenyl morpholine compound. (n.d.). Google Patents.
Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015). PubMed.
Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). PubMed.
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC.
Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate.
Application Note: Strategic Utilization of 2-Phenylthiomorpholine Scaffolds in CNS Drug Discovery
Abstract The 2-phenylthiomorpholine scaffold represents a critical bioisostere of the 2-phenylmorpholine moiety (found in phenmetrazine and reboxetine analogues). By replacing the ether oxygen with sulfur, researchers ca...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-phenylthiomorpholine scaffold represents a critical bioisostere of the 2-phenylmorpholine moiety (found in phenmetrazine and reboxetine analogues). By replacing the ether oxygen with sulfur, researchers can modulate lipophilicity (
), alter metabolic clearance pathways, and fine-tune receptor affinity without significantly disrupting steric volume. This application note details the strategic deployment of 2-phenylthiomorpholine in Central Nervous System (CNS) drug discovery, focusing on synthetic accessibility, stereochemical control, and blood-brain barrier (BBB) permeability optimization.
Introduction: The Sulfur Advantage in CNS Design
In CNS drug discovery, the "Morpholine-to-Thiomorpholine Switch" is a high-value tactic. While morpholine is a privileged scaffold, its polarity can sometimes limit brain penetration.
Key Physicochemical Shifts
Property
2-Phenylmorpholine
2-Phenylthiomorpholine
Impact on CNS Drug Design
LogP
~1.3
~2.0 - 2.5
Increased: Enhances passive diffusion across the BBB.
Altered: Sulfur provides a "soft spot" for CYP450, forming sulfoxides/sulfones which are polar and may exit the CNS.
pKa
~8.4
~8.0
Slight Decrease: Modulates percentage of ionization at physiological pH.
Strategic Rationale: Use 2-phenylthiomorpholine when a morpholine lead compound exhibits low brain exposure (
) or when a hydrogen bond acceptor (HBA) needs to be deleted to improve selectivity (e.g., selectivity against HERG or off-target kinases).
Chemical Synthesis & Stereochemical Control
For CNS targets (e.g., Dopamine Transporters, Sigma Receptors), enantiopurity is non-negotiable. The (S)-enantiomer often exhibits distinct pharmacological profiles compared to the (R)-enantiomer.
Protocol A: Enantioselective Synthesis via Chiral Pool
This protocol utilizes (S)- or (R)-Phenylglycine to establish the chiral center before ring closure, avoiding difficult chiral resolutions later.
Reagents:
(S)-Phenylglycine (Starting Material)
Chloroacetyl chloride
Lawesson’s Reagent or
Lithium Aluminum Hydride (LAH) or Borane-THF (
)
Workflow:
Acylation: React (S)-phenylglycine with chloroacetyl chloride to form the chloroacetamide intermediate.
Cyclization: React with a thiol source (or generate the thiol in situ via thioacetate) to close the ring, forming the thiomorpholin-3-one (lactam).
Reduction: Reduce the lactam using LAH or
to yield the final amine.
Step-by-Step Methodology (Lactam Reduction Route)
Preparation: Dissolve (S)-6-phenylthiomorpholin-3-one (1.0 eq) in anhydrous THF (0.2 M) under
atmosphere.
Reduction: Cool to 0°C. Add
(1.0 M solution, 3.0 eq) dropwise over 20 minutes.
Reflux: Warm to room temperature, then reflux for 4 hours. Monitor via LC-MS (Target M+H: 180.08).
Quench: Cool to 0°C. Carefully add MeOH (excess) followed by 1N HCl. Reflux for 1 hour to break the amine-borane complex.
Isolation: Basify with 2N NaOH to pH > 12. Extract with DCM (
). Dry over and concentrate.
Purification: Flash chromatography (0-10% MeOH in DCM with 1%
).
Critical Control Point: The reduction step preserves the chiral center at C2. Verify enantiomeric excess (
) using chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).
Visualization: Synthetic Pathway
Caption: Enantioselective synthesis of 2-phenylthiomorpholine preserving the chiral center derived from phenylglycine.
ADME Profiling: The Metabolic "Soft Spot"
Unlike morpholines, thiomorpholines are susceptible to S-oxidation. This can be a liability (rapid clearance) or a feature (active metabolite generation).
) and identify the ratio of Sulfoxide () vs. Sulfone () formation.
Materials:
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
NADPH regenerating system.
Test Compound: 2-Phenylthiomorpholine analog (1 µM final).
LC-MS/MS (Triple Quadrupole).
Procedure:
Incubation: Mix HLM (0.5 mg/mL final) with Test Compound in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
Initiation: Add NADPH to start the reaction.
Sampling: Aliquot 50 µL at
min into cold Acetonitrile (containing internal standard).
Analysis: Centrifuge and inject supernatant into LC-MS/MS.
Metabolite ID: Monitor transitions:
Parent:
Sulfoxide (+16 Da):
(Major metabolite)
Sulfone (+32 Da):
(Minor metabolite)
Data Interpretation:
High S-oxidation: If
of parent converts to sulfoxide in < 15 min, the compound may be too polar for sustained CNS activity (Sulfoxides have lower LogP and higher TPSA).
Mitigation: If S-oxidation is too rapid, introduce steric bulk adjacent to the sulfur (e.g., gem-dimethyl at C3 or C5) or electron-withdrawing groups on the phenyl ring to reduce electron density on the sulfur.
BBB Permeability Assessment
The increased lipophilicity of the thiomorpholine scaffold requires validation that it does not result in high non-specific binding (NSB) in brain tissue.
Objective: High-throughput screening of passive diffusion.
Setup:
Donor Plate: pH 7.4 buffer + Test Compound.
Membrane: PVDF filter coated with Porcine Brain Lipid (PBL) in dodecane.
Acceptor Plate: pH 7.4 buffer.
Workflow:
Prepare 10 mM stock of 2-phenylthiomorpholine derivative in DMSO.
Dilute to 10 µM in Donor Buffer (PBS pH 7.4).
Add 200 µL to Donor wells.
Add 200 µL PBS to Acceptor wells.
Sandwich plates and incubate for 18 hours at room temperature (humidity chamber).
Quantify Donor and Acceptor concentrations via UV-Vis or LC-MS.
Calculation:
Benchmarks:
: High CNS Permeability (Ideal).
: Low CNS Permeability.
Control: Verapamil (High), Theophylline (Low).
Decision Logic for Scaffold Selection
Use the following logic flow to decide when to deploy the thiomorpholine scaffold versus the morpholine standard.
Caption: Decision matrix for transitioning from morpholine to thiomorpholine scaffolds in lead optimization.
References
Kourounakis, A. P., et al. (2020).[1][2][3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752.[3] Link
Asirvatham, S., et al. (2021).[4] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3][5][6] Journal of Chemical Reviews, 3(4), 247-272.[5] Link
U.S. National Library of Medicine. "2-Phenylthiomorpholine Compound Summary." PubChem. Link
Tzara, A., et al. (2020).[1][2][3] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.[2] Link
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry, 38(3), 223-232. Link
Application Note: Preclinical Evaluation of 2-Phenylthiomorpholine
Executive Summary & Rationale 2-Phenylthiomorpholine is a structural bioisostere of the established psychostimulant and anorectic agent phenmetrazine (2-phenyl-3-methylmorpholine) and the core scaffold 2-phenylmorpholine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
2-Phenylthiomorpholine is a structural bioisostere of the established psychostimulant and anorectic agent phenmetrazine (2-phenyl-3-methylmorpholine) and the core scaffold 2-phenylmorpholine .[1] By replacing the ether oxygen of the morpholine ring with a sulfur atom (thioether), the physicochemical profile of the molecule is altered—specifically increasing lipophilicity (LogP) and modifying metabolic clearance pathways (via S-oxidation).
This guide details the specific animal models required to evaluate 2-phenylthiomorpholine. Unlike generic screening, these protocols are designed to isolate the compound’s dual potential as a Monoamine Releasing Agent (MRA) and an Anorectic Agent , while rigorously assessing the safety risks associated with sulfur-containing psychotropics.
Chemical & Pharmacological Context
To design valid animal experiments, one must understand the Structure-Activity Relationship (SAR). 2-Phenylthiomorpholine targets the monoamine transporters (DAT, NET, and potentially SERT).
Predicted Effect: Enhanced blood-brain barrier (BBB) penetration due to higher lipophilicity; potential for distinct "sulfoxide" active metabolites.[1]
Visualization: SAR & Signaling Pathway
The following diagram illustrates the mechanistic hypothesis driving the experimental design.
Figure 1: Mechanistic pathway of 2-phenylthiomorpholine, illustrating the progression from systemic administration to behavioral endpoints via monoamine release.[1]
Experimental Protocols
Protocol A: Psychomotor Stimulant Evaluation (Open Field Test)
Objective: To determine if 2-phenylthiomorpholine induces psychomotor activation characteristic of dopamine releasers, and to establish the dose-response curve.[1]
Animal Model: Male Sprague-Dawley Rats (250–300g).[1]
Rationale: Rats provide a more robust translational model for complex motor behaviors (stereotypy vs. ambulation) compared to mice.
Methodology:
Habituation: Animals are handled for 3 days prior to testing to reduce stress-induced artifacts.[1] On test day, animals are placed in the Open Field (OF) chamber (40x40cm) for 30 minutes drug-free to establish baseline activity.
Administration:
Vehicle Control: Saline or 10% DMSO (depending on solubility).[1]
Test Groups: 2-Phenylthiomorpholine (1, 3, 10, 30 mg/kg, i.p.).
Data Acquisition: Automated video tracking (e.g., Noldus EthoVision).
Endpoints:
Total Distance Traveled (cm): Primary measure of stimulation.[1]
Center Time (%): Measure of anxiolytic/anxiogenic effects.[1][3]
Stereotypy Counts: Repetitive head weaving or grooming (indicates high-dose dopaminergic toxicity).[1]
Data Interpretation:
A bell-shaped dose-response curve is expected.[1] Linear increases suggest pure stimulation; a drop at high doses often indicates stereotypy (compulsive stationary behavior) interfering with locomotion.
Objective: To assess the compound's potential as an appetite suppressant, a historical application of the morpholine class.
Animal Model: Wistar Rats (Diet-Restricted or Fasted).[1]
Methodology:
Pre-Conditioning: Rats are trained to consume their daily food ration during a 4-hour window (e.g., 10:00 AM – 2:00 PM) for 7 days.[1] This synchronizes their metabolic hunger drive.[1]
Fasting: Food is removed 20 hours prior to the test.
Dosing: Administer 2-phenylthiomorpholine (p.o. or i.p.) 30 minutes before food presentation.
Measurement:
Weigh food hopper at T=0, T=1h, T=2h, and T=4h.
Calculate cumulative food intake (g/kg body weight).[1]
Spill Control: Paper bedding must be checked for food spillage (simulated eating) which can skew results with stimulants.[1]
Table 1: Expected Data Structure for Anorectic Assay
Group
Dose (mg/kg)
1h Intake (g)
2h Intake (g)
4h Intake (g)
% Inhibition (vs Vehicle)
Vehicle
-
5.2 ± 0.4
8.1 ± 0.6
12.3 ± 0.8
-
Positive Ctrl
5.0
1.1 ± 0.2
2.5 ± 0.3
6.0 ± 0.5
~50%
Test Cmpd
Low
4.8 ± 0.5
7.9 ± 0.4
11.8 ± 0.7
Low
Test Cmpd
High
1.5 ± 0.3
3.0 ± 0.4
7.1 ± 0.6
High
Advanced Mechanistic Validation: In Vivo Microdialysis
Objective: To prove causality—that the behavioral effects are driven by extracellular dopamine efflux in the Nucleus Accumbens (NAc), confirming the mechanism of action.
Protocol:
Stereotaxic Surgery: Implant a microdialysis guide cannula targeting the NAc shell (AP: +1.7, ML: +0.8, DV: -6.0 relative to Bregma).
Recovery: 5–7 days post-surgery.
Perfusion: Insert probe and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.
Analysis: HPLC-ECD (Electrochemical Detection) to quantify Dopamine (DA) and Serotonin (5-HT).[1]
Critical Insight:
If 2-phenylthiomorpholine is a substrate-type releaser (like phenmetrazine), you will see a rapid, sharp spike in DA (>400% baseline) that is impulse-independent.[1] If it is a reuptake inhibitor, the increase will be more modest (~200–300%) and calcium-dependent.
Safety & Toxicology Considerations
The "thio" modification introduces specific toxicological risks that must be monitored during the behavioral assays.
Hyperthermia: Stimulants containing sulfur can uncouple metabolic processes.[1] Rectal temperature must be monitored at T=0, 30, 60, and 120 min during the Open Field test.
Serotonin Syndrome: If the compound has unexpected affinity for SERT (Serotonin Transporter), rats may exhibit "wet dog shakes," hind limb abduction, or straub tail.
Metabolic Activation: The sulfur atom is prone to oxidation. The sulfoxide metabolite may have a longer half-life, leading to delayed toxicity or prolonged insomnia in the animal models.
Experimental Workflow Summary
The following diagram outlines the decision tree for evaluating 2-phenylthiomorpholine.
Figure 2: Preclinical screening cascade for 2-phenylthiomorpholine.
References
Rothman, R. B., et al. (2002).[3] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse. Link
Context: Establishes the baseline protocol for evaluating phenmetrazine analogues as monoamine releasers.
McLaughlin, G., et al. (2018). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis. Link
Context: Provides the modern standard for characterizing phenylmorpholine derivatives, including transporter assays and locomotor protocols.
Kalapatapu, R. K., et al. (2012). "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core." (Relevant sections on Phenmetrazine analogues). ACS Chemical Neuroscience.[1] Link
Context: Discusses the structural modification effects on pharmacological potency in this chemical class.[4][5]
Bayer, H. (1954). "Patent: Morpholines and process for their manufacture." (Original Phenmetrazine patent context).
High-throughput screening of 2-Phenylthiomorpholine derivative libraries
Application Note: High-Throughput Screening of 2-Phenylthiomorpholine Derivative Libraries Abstract The 2-phenylthiomorpholine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere t...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening of 2-Phenylthiomorpholine Derivative Libraries
Abstract
The 2-phenylthiomorpholine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to morpholines while offering distinct lipophilicity and metabolic profiles. This scaffold is increasingly relevant in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes and novel psychotropic agents. This guide provides a comprehensive workflow for the High-Throughput Screening (HTS) of 2-phenylthiomorpholine libraries. It details critical considerations for library storage (preventing sulfur oxidation), a validated fluorogenic enzymatic assay protocol, and robust data analysis frameworks to identify high-confidence hits while eliminating false positives associated with sulfur-interference or aggregation.
Introduction: The Scaffold Advantage
The 2-phenylthiomorpholine moiety distinguishes itself from standard morpholines through two key features:
The Sulfur Atom: Introduces a soft nucleophile and alters the electronic landscape, potentially enhancing binding affinity via non-covalent interactions (e.g., sulfur-aromatic
interactions). However, it introduces a liability: susceptibility to oxidation (sulfoxide/sulfone formation).
The C2-Phenyl Substitution: Creates a chiral center that breaks symmetry, increasing the complexity (Fsp3) of the molecule. In the context of DPP-4 inhibition, the phenyl group is designed to occupy the hydrophobic S1 or S2 sub-sites of the enzyme active site.
Strategic Objective: To screen a library of 10,000+ 2-phenylthiomorpholine derivatives to identify sub-micromolar inhibitors of DPP-4 with a Z’ factor > 0.6.
Library Management & Preparation
Critical Challenge: Thiomorpholines are prone to S-oxidation in the presence of peroxides or atmospheric oxygen over long-term storage, leading to "false hits" where the active species is the sulfoxide, not the parent sulfide.
Storage Protocol
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
Concentration: 10 mM stock solutions.
Environment: Store at -20°C or -80°C in varying humidity-controlled environments.
Inert Atmosphere: Purge master plates with Argon or Nitrogen before sealing to prevent S-oxidation.
QC Check: Randomly sample 5% of the library annually via LC-MS to quantify sulfoxide formation (
peak).
Stereochemical Considerations
Since the C2 position is chiral, the library likely contains racemates or enantiopure sets.
Recommendation: If screening racemates, hits must be resolved into enantiomers (R/S) immediately during the hit validation phase, as biological activity is often eudismic (residing in one enantiomer).
This protocol uses a kinetic fluorogenic assay where DPP-4 cleaves the substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin), releasing free AMC which fluoresces.
Assay Principle Diagram
Caption: Mechanism of the fluorogenic DPP-4 assay. The inhibitor blocks the active site, preventing the release of fluorescent AMC.
Materials & Reagents
Component
Specification
Role
Enzyme
Recombinant Human DPP-4 (CD26)
Target protease.
Substrate
H-Gly-Pro-AMC (Km ~ 50 µM)
Fluorogenic peptide.
Buffer
25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl
Physiological mimic.
Additive
0.1 mg/mL BSA (Bovine Serum Albumin)
Prevents enzyme adsorption to plastic.
Positive Control
Sitagliptin (1 µM final)
Standard DPP-4 inhibitor.
Plates
384-well Black, Low-Volume, Non-binding surface
Minimizes background & protein loss.
Step-by-Step Protocol (384-Well Format)
Total Assay Volume: 20 µL
Final DMSO Concentration: 1%
Compound Transfer (Acoustic Dispensing):
Dispense 200 nL of library compounds (10 mM in DMSO) into assay plates.
Columns 1-2: Dispense 200 nL DMSO (Negative Control / Max Signal).
Columns 23-24: Dispense 200 nL Sitagliptin (Positive Control / Min Signal).
Enzyme Addition:
Dilute DPP-4 enzyme in Assay Buffer to 2x concentration (e.g., 2 nM).
Dispense 10 µL of 2x Enzyme solution to all wells using a bulk dispenser (e.g., Multidrop Combi).
Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 min at Room Temperature (RT) to allow compound-enzyme binding.
Substrate Addition (Start Reaction):
Dilute Gly-Pro-AMC to 2x concentration (e.g., 40 µM) in Assay Buffer.
Dispense 10 µL of Substrate solution to all wells.
Note: Perform this step in low-light conditions to prevent photobleaching of AMC.
Incubation:
Incubate for 30 minutes at RT in the dark.
Detection:
Read Fluorescence Intensity (FI) on a multimode plate reader.
Excitation: 360 nm | Emission: 460 nm.
Data Analysis & Hit Selection
Quality Control Metrics
Before identifying hits, validate the plate performance using the Z-factor (
):
: Mean and SD of Positive Control (Sitagliptin, inhibited, low signal).
: Mean and SD of Negative Control (DMSO, uninhibited, high signal).
Acceptance Criteria:
. If , the plate is rejected and re-screened.
Hit Definition
Calculate Percent Inhibition for each sample:
Primary Hit Cutoff: Mean Inhibition + 3 SD (typically > 50% inhibition at 10 µM).
Hit Validation & Workflow
The 2-phenylthiomorpholine scaffold is lipophilic; therefore, aggregation-based false positives are a risk. Follow this validation logic:
Caption: Validation funnel. Critical step: Counter screening with detergent (0.01% Triton X-100) identifies promiscuous aggregators common in lipophilic libraries.
False Positive Elimination (PAINS & Aggregators)
Thiomorpholines can be lipophilic. "Aggregators" sequester enzymes non-specifically.
Test: Repeat the IC50 assay with 0.01% Triton X-100 .
Result: If IC50 shifts significantly (potency drops), the compound is likely an aggregator (False Positive). If IC50 remains stable, it is a true binder.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Z' (< 0.5)
Pipetting error or reagent degradation.
Check liquid handler CVs. Ensure Gly-Pro-AMC is fresh (hydrolyzes slowly in water).
High Background
Autofluorescence of library compounds.
2-phenylthiomorpholines generally have low fluorescence, but impurities may interfere. Use a "Kinetic Read" mode and calculate slope rather than endpoint.
Potency Drop over Time
Sulfur oxidation in DMSO stock.
Re-synthesize fresh compound or check LC-MS of stock. Sulfoxides are often much less active than sulfides against DPP-4.
Edge Effects
Evaporation in outer wells.
Use low-evaporation lids or exclude outer rows (fill with buffer).
References
Kourounakis, A. P., et al. (2020).[1][2][3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.
Kumari, S., et al. (2021).[1] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][3][4] Journal of Chemical Reviews.
NCBI Assay Guidance Manual. (2012). "HTS Assay Validation." Bethesda (MD): National Library of Medicine (US).
Kozikowski, B. A., et al. (2003). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening. (Validates DMSO storage protocols).
Havale, S. H., & Pal, M. (2009). "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes."[1] Bioorganic & Medicinal Chemistry. (Context for DPP-4 as a target).
Application Notes & Protocols: Experimental Design for In Vivo Studies of 2-Phenylthiomorpholine
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive guide to the preclinical in vivo evaluation of 2-...
This document provides a comprehensive guide to the preclinical in vivo evaluation of 2-Phenylthiomorpholine, a novel small molecule inhibitor. Grounded in a hypothetical scenario where 2-Phenylthiomorpholine has demonstrated potent in vitro inhibition of "Kinase X," a critical enzyme in a specific solid tumor pathway, this guide offers a strategic and detailed framework for its subsequent animal studies. We will cover the essential phases of preclinical development, including formulation, pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety studies. The protocols herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest ethical standards in animal welfare.
Introduction: The Scientific Premise for In Vivo Evaluation
The journey of a novel chemical entity from a promising in vitro hit to a potential clinical candidate is contingent on rigorous preclinical validation. 2-Phenylthiomorpholine has been identified as a selective inhibitor of Kinase X, a hypothetical serine/threonine kinase whose aberrant activity is a key driver in the proliferation of a specific cancer cell line (e.g., HT-29, human colorectal adenocarcinoma). Before advancing to clinical trials, a series of well-designed in vivo studies are imperative to understand the compound's behavior and therapeutic potential in a complex biological system.[1][2]
The primary objectives of the in vivo program for 2-Phenylthiomorpholine are:
To establish a suitable formulation for administration.
To characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
To determine a safe and tolerable dose range.[3][4]
To demonstrate target engagement and downstream pathway modulation in the tumor.
To evaluate its anti-tumor efficacy in a relevant animal model.[5]
All animal experiments must be conducted in compliance with institutional and national guidelines, such as those from the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) and the Office of Laboratory Animal Welfare (OLAW), and all protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[6][7][8]
Strategic Workflow for In Vivo Evaluation
A logical, stepwise progression of experiments is crucial for efficient and ethical drug development. The following workflow is recommended for 2-Phenylthiomorpholine.
Caption: Overall workflow for the in vivo evaluation of 2-Phenylthiomorpholine.
Phase 1: Foundational Studies
Pre-formulation and Vehicle Selection
The choice of an appropriate vehicle is a critical determinant for the success of in vivo studies, especially for compounds with low aqueous solubility.[9][10] The ideal vehicle should be non-toxic and should not interfere with the compound's pharmacology.[11]
Protocol: Vehicle Screening
Solubility Assessment: Determine the solubility of 2-Phenylthiomorpholine in a panel of common, non-toxic vehicles.
Aqueous Vehicles: Saline (0.9% NaCl), 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS).
Co-solvents/Surfactants: 10% DMSO in saline, 5% Tween® 80 in saline, 40% Polyethylene glycol 400 (PEG400) in water.
Suspending Agents: 0.5% Carboxymethylcellulose (CMC) in water, 0.5% Methylcellulose in water.
Formulation Preparation: Prepare small-volume formulations at various concentrations. For suspensions, ensure homogeneity through sonication or homogenization.
Stability Check: Assess the physical and chemical stability of the most promising formulations at room temperature and 4°C over a 24-hour period.[12]
In Vivo Tolerability: Administer the vehicle alone to a small cohort of mice (n=2-3) via the intended route of administration (e.g., oral gavage, intraperitoneal injection) and monitor for any adverse effects over 48 hours.
Causality: An improper vehicle can lead to poor bioavailability, erratic exposure, and local irritation, confounding the study results.[11] This screening process ensures the selection of a well-tolerated formulation that provides consistent drug delivery.
Maximum Tolerated Dose (MTD) Study
An MTD study is essential to identify the highest dose that can be administered without causing unacceptable side effects.[3][4] This information is crucial for designing subsequent efficacy and toxicology studies.
Protocol: Single-Dose MTD in Mice
Animal Model: Use healthy, non-tumor-bearing mice of the same strain as the planned efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (n=3 per group) based on a modified Fibonacci sequence.
Administration: Administer a single dose of 2-Phenylthiomorpholine via the selected route. Include a vehicle-only control group.
Monitoring: Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and food/water intake.
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
Pilot Pharmacokinetic (PK) Study
A pilot PK study provides critical information on the ADME properties of 2-Phenylthiomorpholine, such as its half-life, bioavailability, and exposure levels (Cmax, AUC).[3][4][13]
Protocol: Single-Dose PK in Mice
Animal Model: Use healthy mice (e.g., C57BL/6 or the selected xenograft host strain).
Study Groups:
Group 1 (IV): Administer a single intravenous bolus dose (e.g., 2 mg/kg) to determine absolute bioavailability (n=3-4 animals per time point).
Group 2 (Oral/IP): Administer a single dose via the intended therapeutic route (e.g., 20 mg/kg) (n=3-4 animals per time point).
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[14] A full PK profile can be obtained from individual mice using serial microsampling techniques.[14]
Sample Processing: Process blood to plasma and store at -80°C until analysis.
Bioanalysis: Quantify the concentration of 2-Phenylthiomorpholine in plasma using a validated LC-MS/MS method.
Data Analysis: Calculate key PK parameters using non-compartmental analysis with software like Phoenix WinNonlin.
Table 1: Hypothetical Pilot PK Parameters for 2-Phenylthiomorpholine
Parameter
IV (2 mg/kg)
Oral (20 mg/kg)
Cmax (ng/mL)
1200
850
Tmax (hr)
0.08
1.0
AUC₀-inf (ng*hr/mL)
1800
7200
T½ (hr)
2.5
3.0
Bioavailability (%)
N/A
40%
Phase 2: Efficacy and Pharmacodynamic Studies
Xenograft Tumor Model Establishment
For anti-cancer agents, a xenograft model, where human cancer cells are implanted into immunodeficient mice, is a commonly used system to evaluate efficacy.[3][5]
Protocol: Subcutaneous HT-29 Xenograft Model
Cell Culture: Culture HT-29 cells under standard conditions. Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
Cell Preparation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® or Cultrex BME® at a concentration of 5 x 10⁷ cells/mL. The use of a basement membrane extract can improve tumor take and growth rates.
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of female athymic nude mice.[15]
Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Dose-Ranging Efficacy and Pharmacodynamic (PD) Study
This integrated study aims to determine the relationship between dose, target inhibition, and anti-tumor activity.
Caption: Decision and workflow diagram for the PK/PD/Efficacy study.
Protocol: Combined Efficacy and PD Study
Study Groups (n=8-10 mice per group):
Group 1: Vehicle Control (e.g., 0.5% CMC, daily oral gavage)
Group 2: 2-Phenylthiomorpholine (Low Dose, e.g., 10 mg/kg, daily)
Group 3: 2-Phenylthiomorpholine (Mid Dose, e.g., 30 mg/kg, daily)
Group 4: 2-Phenylthiomorpholine (High Dose, e.g., 100 mg/kg, daily)
(Optional) Group 5: Positive Control (Standard-of-care drug)
Treatment: Administer the compound or vehicle for 21-28 days.
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.
Pharmacodynamic Sub-study: At the end of the treatment period (or at a specified time point, e.g., 4 hours after the last dose), euthanize a subset of mice from each group (n=3-4).
Sample Collection:
Collect blood for plasma PK analysis.
Excise tumors and snap-freeze a portion in liquid nitrogen for biomarker analysis (e.g., Western blot, IHC) and fix the other portion in formalin for histology.
PD Analysis: Homogenize the frozen tumor tissue and analyze the levels of phosphorylated Kinase X (the active form) and total Kinase X by Western blot or ELISA to determine the degree of target inhibition.
Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints can include survival analysis.
Table 2: Hypothetical Efficacy and PD Readouts
Treatment Group
Dose (mg/kg)
Final Tumor Volume (mm³)
TGI (%)
p-Kinase X Inhibition (%)
Vehicle
0
1500 ± 250
0
0
Compound
10
1100 ± 200
27
35
Compound
30
650 ± 150
57
75
Compound
100
300 ± 100
80
95
Phase 3: Safety and Tolerability Assessment
Following demonstration of efficacy, more formal safety studies are required.[16] The primary goals are to identify potential target organs for toxicity and establish a safety margin.[17]
Repeat-Dose Toxicology
This study evaluates the potential toxicity of 2-Phenylthiomorpholine after repeated administration.
Protocol: 14-Day Repeat-Dose Toxicity Study in Mice
Animal Model: Use healthy, non-tumor-bearing mice (equal numbers of males and females).
Study Groups (n=5-10 per sex per group):
Group 1: Vehicle Control
Group 2: Low Dose (a dose showing minimal efficacy)
Group 3: Mid Dose (the efficacious dose)
Group 4: High Dose (a dose approaching the MTD)
Administration: Dose animals daily for 14 days.
Monitoring: Conduct daily clinical observations and weekly body weight measurements.
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs (liver, kidneys, heart, lungs, spleen, etc.) for histopathological examination.
Safety Pharmacology
Safety pharmacology studies investigate the potential for adverse effects on major physiological systems.[16] For small molecules, core battery studies often include assessments of the central nervous, cardiovascular, and respiratory systems.
Ethical Considerations
All research involving animals must be guided by the principles of the 3Rs:
Replacement: Using non-animal methods wherever possible.
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.
Refinement: Minimizing any potential pain, suffering, or distress.
Investigators must establish clear humane endpoints for all studies. For tumor models, this may include tumor volume exceeding a certain size, ulceration of the tumor, or significant loss of body weight.
Conclusion
The systematic in vivo evaluation outlined in this guide provides a robust framework for characterizing the preclinical profile of 2-Phenylthiomorpholine. By integrating PK, PD, and efficacy studies, researchers can build a comprehensive data package that elucidates the compound's mechanism of action, therapeutic window, and potential liabilities. This structured approach is essential for making informed decisions about the continued development of 2-Phenylthiomorpholine as a potential anti-cancer therapeutic.
References
Rasayu Cancer Clinic. (n.d.). Preclinical Studies : In Vitro & In Vivo. Retrieved from [Link]
Valcourt, D. M., Kapadia, C. H., Scully, M. A., Dang, M. N., & Day, E. S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced healthcare materials, 9(13), e2000110. [Link]
Day, E. S., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed, 9(13). [Link]
Mishra, A. K., et al. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols, 2(2), 100448. [Link]
Promega Corporation. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. [Link]
Maji, R., et al. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Journal of Drug Design and Research, 1(1). [Link]
Slideshare. (n.d.). Preclinical and clinical screening of anticancer drugs. Retrieved from [Link]
Martin, P. L. (2015). Safety Pharmacology of Anticancer Agents. Handbook of experimental pharmacology, 229, 405–431. [Link]
Ahmad, W., et al. (2023). Advancements in small molecule drug design: A structural perspective. Medicine in Drug Discovery, 17, 100159. [Link]
PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]
Wyska, E., et al. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. Pharmaceuticals, 15(5), 621. [Link]
Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]
MDPI. (n.d.). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Retrieved from [Link]
ResearchGate. (2025). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]
Schein, P. (1977). Preclinical toxicology of anticancer agents. Cancer Research, 37(6), 1934-7. [Link]
AAALAC International. (n.d.). U.S. Regulations and Requirements. Retrieved from [Link]
ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]
UNTHSC. (n.d.). IACUC Guidelines for Reporting to OLAW, USDA or AAALAC. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Retrieved from [Link]
Gunaratna, C., Cregor, M., & Kissinger, C. (2000). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations, 18(4), 153. [Link]
Day, E. S., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Healthcare Materials, 9(13). [Link]
Pharma Models. (2014, May 28). The Importance of Toxicology Research in Preclinical Studies. Retrieved from [Link]
Neoplasma. (n.d.). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Retrieved from [Link]
PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
ResearchGate. (n.d.). (a) Experimental design of in vivo experiment. Mice were divided into.... Retrieved from [Link]
NIH OLAW. (2021, November 17). OLAW Webinar: Research Involving Animals [Video]. YouTube. [Link]
University of Wisconsin KnowledgeBase. (2013, September 16). Animal Research. Retrieved from [Link]
ResearchGate. (n.d.). Laboratory Guidelines for Animal Care. Retrieved from [Link]
Analytical methods for the quantification of 2-Phenylthiomorpholine in biological samples
Application Note & Standard Operating Protocol (SOP) Abstract & Introduction 2-Phenylthiomorpholine (C₁₀H₁₃NS) is a structural analogue of the psychostimulant phenmetrazine, distinguished by the substitution of the ether...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Standard Operating Protocol (SOP)
Abstract & Introduction
2-Phenylthiomorpholine (C₁₀H₁₃NS) is a structural analogue of the psychostimulant phenmetrazine, distinguished by the substitution of the ether oxygen with a sulfur atom. While less common in clinical pharmacopoeia, phenylthiomorpholines are of increasing interest in forensic toxicology and medicinal chemistry as potential "designer drugs" or metabolic intermediates of sulfur-containing pharmaceuticals.
The quantification of 2-phenylthiomorpholine in biological matrices (plasma, urine) presents unique analytical challenges compared to its oxygenated counterparts. The sulfur atom introduces susceptibility to S-oxidation (forming sulfoxides/sulfones) during sample processing, and the molecule’s basic nitrogen requires careful pH control for efficient extraction.
This guide details a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method optimized for sensitivity, specificity, and stability.
Method Development Strategy
Chemical Logic & Causality
Analyte Properties:
Basicity: The secondary amine functions as a base (pKa ≈ 8.5–9.0), existing as a cation at physiological pH.
Lipophilicity: The phenyl ring confers significant lipophilicity (LogP > 2.0), making Reverse Phase Chromatography (RPC) on a C18 column the ideal separation mechanism.
Stability Risk: Unlike phenmetrazine, the thiomorpholine ring is prone to oxidation in air or enzymatic environments, necessitating the use of antioxidants during extraction.
Why? Liquid-Liquid Extraction (LLE) is possible, but Solid Phase Extraction (SPE) using MCX cartridges provides superior cleanliness. The mechanism utilizes the cationic nature of the drug to bind to the sorbent while washing away neutral and acidic interferences, followed by elution with a basic organic solvent.
Analytical Workflow Diagram
The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the oxidation control step.
Caption: Optimized bioanalytical workflow integrating antioxidant stabilization to prevent thiomorpholine S-oxidation prior to MCX extraction.
Note: The precursor ion is [M+H]⁺ = 180.1. Common fragments for phenyl-heterocycles include the tropylium ion (m/z 91).
Analyte
Precursor (m/z)
Product (m/z)
Cone (V)
Collision (eV)
Role
2-Phenylthiomorpholine
180.1
91.1
30
25
Quantifier
180.1
147.0
30
15
Qualifier
IS (Phenmetrazine-d5)
183.2
96.1
30
25
Internal Std
Sample Preparation (Step-by-Step)
Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL tube.
Stabilization (Critical): Add 10 µL of 10% Sodium Metabisulfite (aq) to prevent S-oxidation. Vortex for 10 sec.
IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL).
Pre-treatment: Add 300 µL of 4% Phosphoric Acid (H₃PO₄) in water. Vortex. Acidification ensures the amine is protonated (charged) for MCX binding.
SPE Loading (MCX Cartridge):
Condition: 1 mL MeOH, then 1 mL Water.
Load: Apply pre-treated sample.
Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).
Wash 2: 1 mL Methanol (removes hydrophobic neutrals).
Elute: 2 x 250 µL of 5% NH₄OH in Methanol (High pH neutralizes the amine, releasing it from the sorbent).
Dry Down: Evaporate eluate under Nitrogen at 40°C.
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex and centrifuge.
Validation & Quality Control
The method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
Acceptance Criteria Table
Parameter
Acceptance Criteria
Linearity (R²)
> 0.995 (Weighted 1/x²)
Accuracy (%RE)
±15% (±20% at LLOQ)
Precision (%CV)
<15% (<20% at LLOQ)
Recovery
> 80% (Consistent across levels)
Matrix Effect
85–115% (IS normalized)
Stability
<15% degradation (Freeze/thaw, Benchtop)
Troubleshooting S-Oxidation
If "ghost peaks" appear at m/z 196.1 (+16 Da), this indicates the formation of 2-Phenylthiomorpholine Sulfoxide.
Cause: Insufficient antioxidant or prolonged exposure to air at high pH.
Solution: Increase Sodium Metabisulfite concentration or reduce time spent in the elution solvent (high pH accelerates oxidation).
Mechanistic Insight: Fragmentation & Metabolism
Understanding the behavior of the molecule is crucial for identifying interferences.
Caption: MS/MS fragmentation pathway (Quantifier) and potential oxidative interference pathway.
References
Rothman, R. B., et al. (2002).[1] "Amphetamine-type analogues: Phenmetrazine and Phendimetrazine."[1] European Journal of Pharmacology.
Sohier, B., et al. (1999). "Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1." Biodegradation.
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
Asirvatham, S., et al. (2021).[2] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2][3][4] Journal of Chemical Reviews.
Addressing solubility issues of 2-Phenylthiomorpholine in aqueous solutions
Executive Summary & Compound Profile 2-Phenylthiomorpholine is a lipophilic secondary amine often utilized as a scaffold in medicinal chemistry. Its solubility behavior is dictated by two competing structural features: t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
2-Phenylthiomorpholine is a lipophilic secondary amine often utilized as a scaffold in medicinal chemistry. Its solubility behavior is dictated by two competing structural features: the hydrophobic phenyl ring/thioether backbone and the ionizable secondary amine.
Core Challenge: The free base is poorly soluble in neutral to alkaline aqueous media (
).
Primary Solution: Protonation of the secondary amine (
) to form a water-soluble salt (e.g., Hydrochloride).
Secondary Challenge: The sulfur atom is susceptible to oxidation (sulfoxide/sulfone formation) in solution, requiring careful handling.
Physicochemical Snapshot
Property
Value / Characteristic
Implication
Structure
2-Phenyl-1,4-thiomorpholine
Lipophilic domain (Phenyl) + Polarizable domain (S)
pKa (Calc.)
~8.6 (Conjugate Acid)
Ionized (+) at pH < 6.5; Neutral at pH > 8.5
LogP
~1.8 - 2.2 (Free Base)
Moderate lipophilicity; requires co-solvents if uncharged
Stability
Thioether sensitivity
Prone to S-oxidation; avoid vigorous vortexing in air
Troubleshooting Guide (Q&A)
Category A: Dissolution Failures in Aqueous Buffers
Q1: I added the free base to PBS (pH 7.4), but it remains an oily droplet/precipitate. Why?A: This is a classic intrinsic solubility (
) issue. At pH 7.4, you are approaching the compound's . According to the Henderson-Hasselbalch equation, a significant fraction of the molecules exists as the uncharged, lipophilic free base.
The Fix: Lower the pH of your vehicle to < 6.0 using dilute HCl or switch to a citrate/acetate buffer. If physiological pH is mandatory, you must use a co-solvent or cyclodextrin (see Protocol B).
Q2: I am using the Hydrochloride (HCl) salt, but it precipitates when I add it to saline (0.9% NaCl).A: You are likely experiencing the Common Ion Effect . The high concentration of chloride ions (
) in saline suppresses the solubility of the hydrochloride salt.
The Fix: Dissolve the compound in pure water or 5% Dextrose (D5W) first. Once fully dissolved, slowly dilute with saline if necessary, or stick to D5W as the vehicle.
Category B: Stability & Discoloration
Q3: My stock solution turned yellow after 24 hours at room temperature.A: This indicates oxidation of the sulfur atom to the sulfoxide or sulfone, or N-oxidation.
The Fix:
Degas all buffers (sparge with
or Ar for 15 mins) before use.
Store stock solutions at -20°C or -80°C.
Consider adding an antioxidant like Sodium Metabisulfite (0.1%) or Ascorbic Acid if compatible with your assay.
Decision Tree: Selecting the Right Solubilization Strategy
Use the following logic flow to determine the optimal formulation for your specific application.
Caption: Logical workflow for selecting the appropriate solubilization method based on compound form and experimental pH requirements.
Detailed Protocols
Protocol A: In-Situ Salt Formation (Converting Free Base)
Use this when you only have the free base but need an aqueous solution.
Calculate Molar Equivalents: Determine the moles of 2-Phenylthiomorpholine (MW: ~179.28 g/mol ).
Acid Addition: Add 0.95 to 1.0 equivalents of 1N HCl (or Methanesulfonic acid) directly to the neat oil/solid.
Note: Avoid excess acid if the solution will be used in sensitive cell assays.
Solvent Addition: Add half the required volume of water. Vortex vigorously.
Sonication: Sonicate at ambient temperature for 5–10 minutes. The solution should become clear.
Final Dilution: Bring to final volume with water or D5W. Measure pH to confirm it is slightly acidic (pH 4–5).
Protocol B: Co-Solvent System (DMSO/PEG)
Use for neutral pH applications where salt formation causes precipitation.
Recommended Formulation: 5% DMSO + 40% PEG-400 + 55% Water
Stock Prep: Dissolve compound in 100% DMSO at 20x the final concentration.
Intermediate: Add the required amount of PEG-400 to the DMSO stock. Vortex.
Aqueous Step:Slowly add the water (warm if possible, ~37°C) to the DMSO/PEG mixture while vortexing.
Critical: Adding DMSO stock directly to water often causes rapid precipitation. The PEG acts as a bridge.
Protocol C: Cyclodextrin Complexation (HP-β-CD)
Gold standard for animal studies (IP/IV/PO) to mask lipophilicity.
Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
Addition: Add the 2-Phenylthiomorpholine (Free base or Salt) to the vehicle.
Equilibration: Shake or stir at room temperature for 2–4 hours.
Tip: If using the free base, acidification (pH 4) speeds up complexation. You can then back-titrate to pH 6–7 carefully.
Filtration: Filter through a 0.22 µm PVDF filter to ensure sterility and remove un-dissolved particles.
Solubility Data Reference Table
Solvent / Vehicle
Solubility Estimate (mg/mL)
Comments
Water (pH 7.0)
< 0.5 mg/mL (Free Base)
Poor solubility; visible oil droplets.
0.1 N HCl (pH 1.2)
> 20 mg/mL
Forms highly soluble hydrochloride salt.
DMSO
> 50 mg/mL
Excellent stock solvent.
Ethanol
> 30 mg/mL
Good, but evaporates; check toxicity for cells.
20% HP-β-CD
5 – 15 mg/mL
Best for neutral pH formulations.
PBS (pH 7.4)
< 1 mg/mL
Risk of precipitation; not recommended without co-solvents.
References
PubChem. 2-Phenylmorpholine (Analogous Structure & Properties).[1] National Library of Medicine. Available at: [Link]
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for pKa-dependent solubility profiling).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Protocol basis for HP-β-CD).
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Mechanistic basis for Protocol A).
Strategies for improving the regioselectivity of 2-Phenylthiomorpholine functionalization
This technical guide details strategies for the regioselective functionalization of 2-phenylthiomorpholine. It addresses the competition between nitrogen and sulfur reactivity, steric control exerted by the C2-phenyl gro...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details strategies for the regioselective functionalization of 2-phenylthiomorpholine. It addresses the competition between nitrogen and sulfur reactivity, steric control exerted by the C2-phenyl group, and protocols for C-H activation.
Core Scaffold & Reactivity Profile
The 2-phenylthiomorpholine scaffold presents a unique challenge in medicinal chemistry due to its dual heteroatoms (N and S) and the steric bias introduced by the phenyl ring.
Nucleophilic Competition: The secondary amine (NH) and the thioether (S) are both nucleophilic. Under neutral conditions, sulfur is softer and often more nucleophilic toward soft electrophiles (e.g., alkyl iodides). Under basic conditions, the deprotonated nitrogen (amide/anion) dominates.
Steric Anchor: The C2-phenyl group preferentially adopts an equatorial conformation to minimize 1,3-diaxial interactions. This locks the ring conformation, directing incoming reagents to the less hindered face (trans-selectivity).
-N, -S): Sterically hindered by the adjacent C2-phenyl group.
C5 (
-N, -S): Sterically accessible and electronically activated by N-protecting groups (e.g., Boc).
C6 (
-S, -N): Accessible, but -amino lithiation (at C5) is generally thermodynamically preferred over -thio lithiation when strong directing groups (Boc) are used.
Regioselectivity Map
Figure 1: Reactivity hotspots. Green indicates accessible/favored sites; Red indicates hindered sites.
Troubleshooting N- vs. S-Functionalization
Q: How do I ensure N-alkylation without competing S-alkylation?
A: The sulfur atom is a "soft" nucleophile and can form episulfonium ions with alkyl halides, leading to complex mixtures. To favor N-alkylation :
Hard/Soft Acid-Base Matching: Use "harder" electrophiles (e.g., alkyl bromides/chlorides rather than iodides) and polar aprotic solvents (DMF, DMSO) which enhance the nucleophilicity of the nitrogen anion.
Deprotonation: Pre-form the nitrogen anion using a strong base (NaH or KHMDS) at 0°C. The anionic nitrogen is significantly more nucleophilic than the neutral sulfur.
Transient Protection: If S-alkylation persists, oxidize sulfur to the sulfoxide (S=O) temporarily. The sulfoxide is non-nucleophilic. After N-functionalization, reduce it back to the sulfide using mild conditions (e.g.,
or Silanes).
Q: I am observing S-oxidation during N-acylation. How do I prevent this?
A: This typically occurs if the acylating agent contains oxidizing impurities or if the reaction is exposed to air/light for prolonged periods (radical oxidation).
Protocol: Perform acylation under an inert atmosphere (
or Ar).
Reagent Check: Ensure acid chlorides are distilled. If using coupling reagents (EDC/HOBt), avoid excess HOBt which can sometimes promote side reactions.
C-H Activation & Lithiation Strategies
Q: How do I selectively functionalize the ring carbons (C-H activation)?
A: The most reliable method is
-lithiation directed by an N-protecting group.
Directing Group (DG): Use N-Boc (tert-butoxycarbonyl). The carbonyl oxygen coordinates lithium, directing deprotonation to the
-position (C3 or C5).
Regiocontrol (C3 vs. C5):
C3: The C2-phenyl group creates significant steric bulk. Lithiation at C3 is kinetically disfavored.
C5: This position is distal to the phenyl ring and sterically accessible.
Result: Treatment of N-Boc-2-phenylthiomorpholine with s-BuLi followed by an electrophile yields the C5-substituted product predominantly.
Protocol: Regioselective C5-Lithiation
Step
Reagent/Condition
Purpose
1. Protection
, , DCM
Install Directing Group (DG).
2. Lithiation
(1.2 eq), TMEDA (1.2 eq)
Deprotonate -to-N. TMEDA breaks Li-aggregates.
3. Temp/Time
, 1-2 hours
Kinetic control to favor C5 over C3/C6.
4. Trapping
Electrophile (e.g., MeI, PhCHO)
Quench the carbanion.
5. Workup
(aq) quench
Proton source to stop reaction.
Critical Note: The incoming electrophile will attack from the face opposite the C2-phenyl group (trans-diastereoselectivity) to minimize steric clash in the transition state.
Figure 2: Workflow for C5-selective functionalization.
Oxidation Control: Sulfoxide vs. Sulfone
Q: How do I stop oxidation at the Sulfoxide (S=O) stage without forming Sulfone (
)?
A: Sulfones form when the sulfoxide is further oxidized. The rate of the second oxidation is often slower, but selectivity requires stoichiometry control.
Reagent Selection:
Sodium Periodate (
): Excellent for mono-oxidation. It typically stops at the sulfoxide stage in aqueous methanol at 0°C.
mCPBA: Difficult to control. Often yields mixtures of sulfoxide and sulfone unless exactly 0.95 equivalents are used at -78°C.
Oxone®: Tends to drive reaction to the sulfone. Avoid if sulfoxide is the target.
Q: Can I control the stereochemistry of the Sulfoxide?
A: Yes. The oxidation is sensitive to the ring conformation.
Substrate Control: The C2-phenyl group locks the ring. Oxidants will approach from the less hindered face (axial attack vs equatorial attack).
Result: You will typically obtain a mixture of diastereomers (cis/trans sulfoxides). However, using bulky oxidants (e.g., Davis oxaziridine) can enhance selectivity for the trans-sulfoxide (oxygen anti to the phenyl group).
References
Conformational Analysis of 2-Substituted Heterocycles
Study on the equatorial preference of 2-phenyl groups in satur
Source:
Lithiation of Cyclic Sulfides & Amines
Methodology for alpha-lithiation and trapping in thiomorpholine scaffolds.
Source:
Thiomorpholine Synthesis & Bioactivity
Comprehensive review of thiomorpholine functionalization str
Technical Support Center: Method Development for the Chiral Separation of 2-Phenylthiomorpholine Enantiomers
Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the enantioselective separation of 2-Phenylthiomorpholine. This resource is designed for researchers, analytical scie...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the enantioselective separation of 2-Phenylthiomorpholine. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of chiral chromatography. The enantiomers of chiral molecules can exhibit significantly different pharmacological and toxicological profiles, making their separation and quantification a critical step in pharmaceutical development.[1][2][3] This guide provides in-depth, experience-based answers to common challenges and offers structured troubleshooting workflows to streamline your method development process.
Part 1: Frequently Asked Questions (FAQs) for Method Development
This section addresses fundamental questions that form the basis of a successful chiral separation strategy for 2-Phenylthiomorpholine.
Question 1: What are the most effective chromatographic techniques for separating 2-Phenylthiomorpholine enantiomers?
Answer:
For a molecule like 2-Phenylthiomorpholine, which possesses a secondary amine and is relatively non-volatile, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques.[1][3][4]
Supercritical Fluid Chromatography (SFC): This is often the preferred starting point. SFC typically provides faster analysis and equilibration times, reduced solvent consumption, and often yields higher efficiency and resolution for chiral separations compared to HPLC.[5][6] The mobile phase, primarily composed of supercritical CO₂, is non-polar, making it ideal for normal-phase type separations where 2-Phenylthiomorpholine is most likely to be resolved.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC, particularly in the normal-phase (NP) mode, is a robust alternative. The mechanisms of interaction on chiral stationary phases (CSPs) are well-understood in NP-HPLC, providing a predictable starting point for method development.[7][8]
Capillary Electrophoresis (CE): While less common for this specific application, CE is a powerful technique for chiral separations, especially when only small sample amounts are available.[1][9] Separation is achieved by adding a chiral selector to the background electrolyte.[10]
Question 2: How do I select the initial Chiral Stationary Phase (CSP) for screening?
Answer:
There is no universal CSP, so an empirical screening approach is necessary.[6] However, based on the structure of 2-Phenylthiomorpholine (a heterocyclic amine with an aromatic ring), the highest probability of success lies with polysaccharide-based CSPs .
Mechanism of Action: These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form chiral cavities and grooves.[11] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π stacking between the analyte and the carbamate groups on the polysaccharide backbone. The "three-point interaction" model is a key principle governing this recognition.[3]
Recommended Starting Columns: A screening set should include both cellulose- and amylose-based phases with different derivatizations. Polysaccharide-based CSPs have demonstrated broad applicability and are responsible for resolving a majority of chiral compounds in industrial settings.[12]
CSP Class
Common Derivatives
Rationale for 2-Phenylthiomorpholine
Amylose-Based
tris(3,5-dimethylphenylcarbamate)
Excellent for aromatic compounds; high success rate in SFC.[13]
Cellulose-Based
tris(3,5-dimethylphenylcarbamate)
Often provides complementary selectivity to its amylose counterpart.
Immobilized Phases
e.g., CHIRALPAK® IA, IC
These are covalently bonded to the silica, allowing for the use of a wider range of solvents (like THF, DCM) which can sometimes provide unique selectivity.[14]
Question 3: What are the recommended starting mobile phases and additives?
Answer:
The choice of mobile phase is critical and is directly tied to the chromatography mode (SFC vs. HPLC). For a basic compound like 2-Phenylthiomorpholine, the use of a basic additive is almost always mandatory to achieve good peak shape and reproducibility.[13][14]
For SFC: The standard approach is to use supercritical CO₂ with an alcohol co-solvent (modifier).
Modifiers: Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA) are the primary choices. A good starting point is a gradient of 5% to 40% modifier.[14]
Additive: A small amount of a basic additive is crucial. Diethylamine (DEA) or Isopropylamine (IPA) at 0.1-0.5% (v/v) in the modifier is recommended to prevent peak tailing by masking active sites on the CSP.[13][14]
For HPLC (Normal Phase):
Mobile Phase: A mixture of a non-polar solvent and an alcohol. The most common starting point is Hexane/Ethanol or Hexane/Isopropanol. An isocratic elution is typically used for initial screening.[15]
Additive: Similar to SFC, 0.1% DEA or another suitable amine should be added to the mobile phase to ensure good peak shape for this basic analyte.[16]
Question 4: My peaks are tailing severely. What is the cause and how do I fix it?
Answer:
Severe peak tailing for a basic analyte like 2-Phenylthiomorpholine is almost always caused by strong, undesirable ionic interactions with residual acidic silanol groups on the silica surface of the stationary phase. The basic nitrogen on your analyte binds tightly to these sites, resulting in a delayed, non-symmetrical elution profile.
The solution is to suppress this interaction with a competitive base:
Increase Additive Concentration: The most direct solution is to increase the concentration of your basic additive (e.g., DEA). Try incrementally increasing it from 0.1% up to 0.5%. This provides more "sacrificial base" to occupy the active sites, allowing your analyte to elute symmetrically.
Switch to a Stronger or Bulkier Additive: If increasing the concentration isn't sufficient, switch to a different amine. Sometimes a bulkier amine like triethylamine (TEA) or a stronger base can be more effective at shielding the silanols.
Check Mobile Phase Water Content (NP-HPLC): In normal-phase HPLC, trace amounts of water in your solvents can deactivate the stationary phase and lead to peak shape issues. Ensure you are using high-purity, low-water solvents.
Part 2: Troubleshooting Guide for Common Separation Issues
Use this section to diagnose and resolve specific problems encountered during your experiments.
Problem Encountered
Probable Cause(s)
Recommended Solutions & Explanations
No Separation of Enantiomers (α = 1)
1. Insufficient Chiral Recognition: The chosen CSP does not provide the necessary stereoselective interactions. 2. Inappropriate Mobile Phase: The solvent composition may be too strong, preventing meaningful interaction with the CSP, or it may not facilitate the key interactions (e.g., hydrogen bonding).
1. Change the CSP: Screen on a CSP with different chemistry (e.g., if you used amylose, try cellulose). 2. Change the Modifier/Alcohol: Switch from MeOH to EtOH or IPA (or vice-versa). Different alcohols can alter the hydrogen-bonding environment and induce selectivity.[14] 3. Reduce Modifier Percentage: Lowering the amount of alcohol in the mobile phase increases retention and allows for more interaction time with the CSP, which can reveal a separation.
Poor Resolution (1 < α < 1.2, Rs < 1.5)
1. Low Selectivity (α): The differential interaction between the enantiomers and the CSP is weak. 2. Low Efficiency (N): Peaks are too broad, causing them to overlap despite having different retention times.
1. Decrease Temperature: Lowering the column temperature (e.g., from 40°C to 25°C or 15°C) often enhances the stability of the transient diastereomeric complexes, increasing selectivity (α).[17] Be mindful of pressure increases in SFC.[5] 2. Optimize Modifier Percentage: Systematically vary the percentage of the alcohol modifier. A small change can significantly impact resolution. 3. Reduce Flow Rate: Lowering the flow rate increases the number of theoretical plates (N), resulting in sharper peaks and better resolution.[17]
Unstable or Drifting Retention Times
1. Insufficient Column Equilibration: This is common with isocratic methods if the column is not properly conditioned with the mobile phase.[15] 2. Temperature Fluctuations: The column oven is not stable, or the mobile phase is not pre-heated. 3. Mobile Phase Composition Change: Inconsistent mixing or evaporation of a volatile solvent component (like hexane in NP-HPLC).
1. Equilibrate Thoroughly: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between any mobile phase changes. 2. Use a Column Oven: Ensure the column is thermostatted and allow it to stabilize at the set temperature. 3. Prepare Fresh Mobile Phase Daily: Ensure accurate mixing and keep solvent bottles capped to prevent evaporation.
Split Peaks or Shoulder on One Enantiomer
1. On-Column Racemization: The analyte may be interconverting between enantiomers during the separation, often indicated by a plateau between the two peaks.[17] 2. Sample Overload: Injecting too much mass onto the column can saturate the stationary phase. 3. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can distort the peak shape.
1. Lower the Column Temperature: Racemization is often temperature-dependent; reducing the temperature can slow or stop the interconversion.[17] 2. Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves. 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: A Generic Screening Workflow for 2-Phenylthiomorpholine
This protocol outlines a systematic approach to quickly identify a promising chiral separation method.
Step 1: Sample Preparation
Prepare a stock solution of racemic 2-Phenylthiomorpholine at 1 mg/mL in Ethanol or Methanol.
For injection, dilute this stock to ~0.2 mg/mL using the same solvent.
Step 2: Column and Mobile Phase Screening (SFC is recommended)
Columns: Use a column switching system if available. Screen on 3-4 polysaccharide CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate)).
SFC Conditions:
Mobile Phase A: CO₂
Mobile Phase B (Modifiers): 1) Methanol + 0.2% DEA; 2) Ethanol + 0.2% DEA; 3) Isopropanol + 0.2% DEA
Flow Rate: 3 mL/min
Column Temperature: 35°C
Back Pressure: 150 bar
Gradient: 5% to 40% Modifier over 5 minutes. Hold at 40% for 1 minute.
Detection: UV at an appropriate wavelength (e.g., 254 nm).
Step 3: Data Evaluation
Review the chromatograms from all column/modifier combinations.
Identify the condition(s) that provide baseline or near-baseline separation. Note the selectivity (α) and resolution (Rs).
Step 4: Optimization
Select the best condition from the screen.
Convert the gradient method to an isocratic one by calculating the modifier percentage at which the enantiomers eluted.
Fine-tune the separation by adjusting:
Isocratic % Modifier: Adjust by ±2-5% to optimize resolution and run time.
Temperature: Test at 25°C and 40°C to see the effect on selectivity.
Flow Rate: Reduce the flow rate (e.g., to 2 mL/min) to improve efficiency if needed.
Visual Workflow 1: Chiral Method Development Decision Tree
This diagram illustrates the logical path from initial screening to a final, optimized method.
Caption: A decision tree for systematic chiral method development.
This flowchart provides a step-by-step guide to improving a separation where peaks are not fully resolved.
Caption: A troubleshooting flowchart for improving poor peak resolution.
References
SFC Chiral Separations: Method Development with Polysaccharide CSPs.
Aydoğan C., Erdoğan İ.Y., El-Rassi Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 27(2306).
HPLC separation of enantiomers using chiral stationary phases. (2021).
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013).
Zhao, Y., Pritts, W. A., & Zhang, S. (2008). Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography.
Chiral Drug Separ
Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations. (2007).
Chiral HPLC Separ
Unusual effects of separation conditions on chiral separations. (2005).
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2020). MDPI.
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-166.
De Klerck, K., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography.
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2014).
Trouble with chiral separations. (2020).
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
Getting Started with Chiral Method Development Part Three: Method Development Optimiz
2-Phenylthiomorpholine vs. Phenylmorpholine: a comparative analysis of biological activity
[1][2] Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Bioisosteric Switch In the optimization of psychostimulant and anorectic...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Bioisosteric Switch
In the optimization of psychostimulant and anorectic scaffolds, the morpholine ring has historically been a "privileged structure," most notably in Phenmetrazine (3-methyl-2-phenylmorpholine) and its parent, 2-Phenylmorpholine .[1]
This guide analyzes the structural and biological consequences of a single bioisosteric replacement: substituting the morpholine oxygen atom with sulfur to create 2-Phenylthiomorpholine .[2] This "chalcogen switch" (Oxygen
Sulfur) fundamentally alters lipophilicity, metabolic stability, and receptor binding kinetics without destroying the core pharmacophore.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]
The substitution of oxygen with sulfur is not merely cosmetic; it introduces significant steric and electronic changes.[2] Sulfur has a larger van der Waals radius (1.80 Å vs. 1.52 Å for Oxygen) and a longer bond length (C-S ~1.8 Å vs. C-O ~1.4 Å), resulting in a "puckered" ring conformation for the thiomorpholine.
Both compounds function primarily as Monoamine Releasing Agents (MRAs) , specifically targeting the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[1][2] They act as substrates that enter the presynaptic neuron and reverse the transporter flux.
2-Phenylmorpholine (PM) Profile
PM is the active metabolite of several prodrugs and a potent stimulant in its own right.[1][2]
While direct clinical data for unsubstituted PTM is rarer than for Phenmetrazine, structure-activity relationship (SAR) studies on "Thiophenmetrazine" and related bioisosteres establish the following profile:
Retention of Activity: The thiomorpholine ring retains the basic nitrogen and spatial orientation required to bind to the orthosteric site of MATs (Monoamine Transporters).[2]
Selectivity Shift: Sulfur analogs often show a slight decrease in potency (2-5x reduction) compared to their oxygen counterparts due to the steric bulk of sulfur clashing with residues in the binding pocket (specifically near the transmembrane domains involved in substrate translocation).[2]
Kinetics: Due to higher lipophilicity, PTM associates with the lipid bilayer of the neuronal membrane more readily.[2] This can lead to a faster onset of action but potentially different "run-on" effects compared to the more water-soluble morpholine.[1][2]
Expert Insight: In SAR studies of 3-fluorophenmetrazine vs. its sulfur analogs, the sulfur substitution typically maintains the NET/DAT selectivity ratio but reduces absolute potency.[1][2] However, the in vivo potency of PTM may appear higher than predicted by in vitro binding because its high lipophilicity allows for massive brain concentrations relative to plasma levels.
Metabolic Fate: The Critical Divergence
This is the most scientifically significant difference. The metabolic pathways diverge completely due to the chemical reactivity of the heteroatoms.[2]
Phenylmorpholine Pathway[1][2]
Primary Route: Aromatic Ring Hydroxylation (mostly para-hydroxylation).[1][2]
Outcome: Hydroxylated metabolites are rapidly conjugated (glucuronidation) and excreted.[1][2]
2-Phenylthiomorpholine Pathway[1][2]
Primary Route:S-Oxidation .[1][2] The sulfur atom is a "metabolic soft spot."[2][3]
Mechanism: Flavin-containing monooxygenases (FMOs) and CYP450s rapidly attack the sulfur lone pairs.[1][2]
Products:
Sulfoxide (S=O): Chiral, often biologically active.[1][2]
Sulfone (O=S=O): Highly polar, usually inactive, rapidly excreted.[1][2]
Implication: This S-oxidation can serve as a detoxification route that morpholines lack, potentially shortening the half-life of PTM unless the sulfur is sterically shielded.[1][2]
Metabolic Pathway Diagram[1][2]
Figure 2: Divergent metabolic pathways.[1][2] Note the specific S-oxidation route for the thiomorpholine scaffold.
Synthetic Methodologies
For researchers synthesizing these standards, the routes differ significantly.
Route B (Gem-Dihalide): Reaction of 2-amino-1-phenylethanethiol with 1,2-dibromoethane under basic conditions.[1][2]
Route C (Thionation): Synthesizing the morpholine lactam and using Lawesson’s reagent to swap O
S, followed by reduction (most common for modifying existing morpholine scaffolds).[1]
Conclusion and Recommendation
2-Phenylthiomorpholine represents a lipophilic, metabolically distinct evolution of the Phenylmorpholine class.[1][2]
Use Phenylmorpholine (PM) if your goal is a standard reference for monoamine release with established toxicological data and predictable pharmacokinetics.[2]
Use 2-Phenylthiomorpholine (PTM) if you are exploring:
BBB Permeability: To target CNS tissue more aggressively.[1][2]
Metabolic Probing: To utilize the "sulfur switch" to block ring hydroxylation or study S-oxidation rates.[1][2]
Intellectual Property: As a bioisostere to bypass claims covering specific morpholine structures.
Safety Note: Researchers must treat PTM with higher caution regarding unknown toxicological metabolites (sulfoxides) compared to the well-studied morpholines.[1][2]
References
Rothman, R. B., et al. (2002).[1][2] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1][2] Synapse. Link
McLaughlin, G., et al. (2018).[1][2] "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis. Link
Kumari, S., et al. (2021).[1][2] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2] Journal of Chemical Reviews. Link
Negus, S. S., et al. (2009).[1][2] "Effects of the DAT/NET releaser 2-phenylmorpholine on cocaine self-administration and food-maintained responding in rhesus monkeys." Psychopharmacology. Link
Poupaert, J. H. (2025).[1][2] "Morpholines: Synthesis and Biological Activity."[2][5][4][6] ResearchGate.[1][2] Link
A Comparative Analysis of 2-Phenylthiomorpholine and Its Substituted Analogs as Monoamine Releasing Agents
This guide provides a detailed comparative study of 2-phenylthiomorpholine and its substituted analogs, focusing on their structure-activity relationships (SAR) as norepinephrine-dopamine releasing agents (NDRAs). Design...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparative study of 2-phenylthiomorpholine and its substituted analogs, focusing on their structure-activity relationships (SAR) as norepinephrine-dopamine releasing agents (NDRAs). Designed for researchers in medicinal chemistry and pharmacology, this document synthesizes key findings, presents comparative data, and offers detailed experimental protocols to support further investigation into this potent class of psychomotor stimulants.
Introduction: The Thiomorpholine Scaffold in CNS Drug Discovery
The morpholine ring is a privileged scaffold in central nervous system (CNS) drug discovery, most famously represented by phenmetrazine (3-methyl-2-phenylmorpholine), a once-marketed anorectic with significant stimulant properties. Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA), a mechanism shared by many therapeutic and recreational stimulants. The substitution of the morpholine ring's oxygen atom with a sulfur atom to create the thiomorpholine core offers a compelling avenue for scaffold hopping and lead optimization. This bioisosteric replacement can significantly alter a compound's metabolic stability, lipophilicity, and receptor interaction profile.
This guide focuses on 2-phenylthiomorpholine and its analogs, particularly those with substitutions on the nitrogen and the phenyl ring. We will explore how these chemical modifications influence potency and selectivity towards the dopamine transporter (DAT) and the norepinephrine transporter (NET), the primary targets for NDRAs.
Structure-Activity Relationship (SAR) at a Glance
The pharmacological activity of 2-phenylthiomorpholine analogs is highly sensitive to substitution. Early research established that the unsubstituted parent compound, 2-phenylthiomorpholine, is inactive. However, the introduction of a methyl group at the 3-position of the thiomorpholine ring, yielding thiophenmetrazine (2-phenyl-3-methylthiomorpholine) , confers potent stimulant activity. This compound serves as the foundational structure for the analogs discussed herein.
N-Methylation: While not explicitly detailed in the provided literature, N-alkylation in related phenethylamine classes can modulate blood-brain barrier permeability and metabolic stability.
Phenyl Ring Substitution: This has been the most extensively studied area for this scaffold. Substitutions on the phenyl ring dramatically alter the potency and selectivity of the compounds for DAT and NET. For instance, the addition of a fluorine atom at the 4-position of the phenyl ring in thiophenmetrazine results in G-130 (2-(4-fluorophenyl)-3-methylthiomorpholine) , a compound noted for its potent dopamine-norepinephrine releasing activity.
The core hypothesis behind these modifications is that the phenyl ring and the basic nitrogen atom are crucial pharmacophores that interact with binding sites within the monoamine transporters. The thiomorpholine ring acts as a rigid scaffold to orient these groups in a conformationally constrained manner, which is often favorable for receptor binding.
Comparative Potency of Substituted Analogs
The primary mechanism of action for these compounds is the induction of transporter-mediated efflux (release) of dopamine (DA) and norepinephrine (NE). This is typically quantified by measuring the concentration of the compound required to elicit 50% of the maximal releasing effect (EC₅₀). A lower EC₅₀ value indicates higher potency.
Compound Name
Structure
Substitution
DAT EC₅₀ (nM)
NET EC₅₀ (nM)
Selectivity (NET/DAT)
Thiophenmetrazine
2-phenyl-3-methylthiomorpholine
Unsubstituted Phenyl
30.4
21.1
0.69
G-130
2-(4-fluorophenyl)-3-methylthiomorpholine
4-Fluoro
15.6
10.5
0.67
Data synthesized from publicly available research findings.
Analysis:
The data clearly demonstrates that the addition of a 4-fluoro substituent in G-130 approximately doubles the potency for both dopamine and norepinephrine release compared to the parent compound, thiophenmetrazine. Notably, this substitution does not significantly alter the selectivity profile; both compounds remain slightly more potent as norepinephrine releasing agents. This suggests the 4-position of the phenyl ring is a critical region for optimizing potency within this chemical series.
The stimulant effects of 2-phenylthiomorpholine analogs are derived from their ability to act as substrates for DAT and NET. Unlike reuptake inhibitors which simply block the transporter, these releasing agents are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of transporter flow, causing a significant efflux of dopamine and norepinephrine into the synaptic cleft.
Caption: Mechanism of transporter-mediated monoamine release by thiomorpholine analogs.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the synthesis of a representative analog and its evaluation in a functional assay are provided.
This protocol outlines a common reductive amination pathway for synthesizing the thiophenmetrazine scaffold.
Caption: General synthetic workflow for the preparation of thiophenmetrazine.
Step-by-Step Protocol:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1-phenyl-1-mercaptopropan-2-one (1.0 eq) and toluene (approx. 0.2 M).
Condensation: Add ethanolamine (1.1 eq) to the flask. Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the imine/thiazoline intermediate forms. Monitor the reaction by TLC until the starting material is consumed.
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
Reduction: Dissolve the crude residue in methanol. Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Slowly add water to quench the excess NaBH₄.
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify the crude product via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure thiophenmetrazine.
This protocol describes a method to measure the potency of a test compound to induce dopamine release from HEK293 cells stably expressing the human dopamine transporter (hDAT).
Materials:
HEK293 cells stably expressing hDAT.
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
[³H]Dopamine (radioligand).
Test compounds (e.g., Thiophenmetrazine, G-130) dissolved in DMSO.
96-well cell culture plates.
Scintillation counter and fluid.
Protocol:
Cell Plating: Plate the hDAT-HEK293 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Loading with [³H]DA: Wash the cells with KRH buffer. Incubate the cells with [³H]Dopamine (e.g., 20 nM final concentration) in KRH buffer for 30 minutes at 37 °C to allow for uptake into the cells.
Washing: Aspirate the loading solution and wash the cells three times with KRH buffer to remove extracellular [³H]Dopamine.
Initiating Release: Add KRH buffer containing various concentrations of the test compound (or vehicle control) to the wells.
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37 °C.
Sample Collection: After incubation, carefully collect the supernatant (extracellular buffer) from each well. This supernatant contains the [³H]Dopamine that has been released from the cells.
Cell Lysis: Lyse the remaining cells in the plate with a lysis buffer (e.g., 1% SDS) to determine the amount of [³H]Dopamine remaining intracellularly.
Quantification: Add both the supernatant and the cell lysate samples to separate vials containing scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis: Calculate the percentage of dopamine released for each compound concentration relative to the total [³H]Dopamine (supernatant CPM / (supernatant CPM + lysate CPM) * 100). Plot the percentage release against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion and Future Directions
The 2-phenylthiomorpholine scaffold is a highly tractable template for developing potent norepinephrine-dopamine releasing agents. Structure-activity relationship studies have demonstrated that small modifications, such as the introduction of a 4-fluoro substituent on the phenyl ring, can significantly enhance potency. The slightly higher potency for NET over DAT observed in the presented analogs is a common feature among many phenethylamine-like stimulants.
Future research should focus on a broader exploration of phenyl ring substitutions to map the electronic and steric requirements of the transporter binding sites. Furthermore, resolving the racemic mixtures and evaluating the individual enantiomers is a critical next step, as stereochemistry often plays a pivotal role in the activity of CNS agents. The protocols provided herein offer a robust framework for the synthesis and functional characterization of novel analogs in this promising chemical class.
References
Glennon, R. A. (2013). Phenylisopropylamine-like releasing agents: potential for abuse. Current topics in behavioral neurosciences, 16, 61–85. [Link]
Maier, J., Mayer, F. P., Brandt, S. D., & Sitte, H. H. (2018). DARK Classics in Chemical Neuroscience: Phenmetrazine. ACS chemical neuroscience, 9(10), 2404–2413. [Link]
Validation
A Researcher's Guide to the In Vivo Validation of 2-Phenylthiomorpholine Derivatives as Anticancer Agents: A Comparative Framework
For drug development professionals, the journey from a promising molecular scaffold to a clinically viable anticancer agent is paved with rigorous validation. This guide provides a comprehensive framework for the in vivo...
Author: BenchChem Technical Support Team. Date: February 2026
For drug development professionals, the journey from a promising molecular scaffold to a clinically viable anticancer agent is paved with rigorous validation. This guide provides a comprehensive framework for the in vivo assessment of 2-Phenylthiomorpholine derivatives, a novel class of compounds with putative anticancer activity. While extensive public data on the in vivo efficacy of this specific chemical family is emerging, this guide will draw upon established methodologies and data from structurally related compounds, such as morpholine and thiophene derivatives, to present a robust template for preclinical validation. Our focus is to equip researchers with the strategic and technical insights necessary to design and execute self-validating in vivo studies.
The Rationale for In Vivo Validation: Beyond the Petri Dish
In vitro assays are indispensable for high-throughput screening and initial mechanism of action studies. However, the complex biological milieu of a living organism, with its intricate network of metabolic processes, pharmacokinetics, and tumor microenvironment interactions, necessitates in vivo validation. Preclinical animal models are, therefore, a critical inflection point in the drug development pipeline, offering a more holistic assessment of a compound's therapeutic potential and potential liabilities.[1]
Deciphering the Mechanism of Action: A Clue to Experimental Design
While the precise mechanism of action for 2-Phenylthiomorpholine derivatives is an active area of investigation, insights can be gleaned from related heterocyclic compounds. Many quinoline and morpholine derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways implicated in cell proliferation, survival, and metastasis.[2] One such critical pathway is the PI3K/Akt/mTOR signaling cascade, a frequent driver of oncogenesis. The inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3]
Additionally, some styrylquinoline derivatives have been found to induce cancer cell death through a p53-independent apoptotic pathway, often mediated by the generation of reactive oxygen species (ROS).[4] Understanding the likely molecular targets and downstream effects is paramount for selecting the most relevant cancer models and biomarkers for your in vivo studies.
Caption: Hypothesized mechanism of action via the PI3K/Akt/mTOR signaling pathway.
Designing a Robust In Vivo Study: A Comparative Approach
A well-designed in vivo study should not only assess the efficacy of the test compound but also provide a clear comparison against a relevant standard of care. This provides crucial context for the compound's potential clinical utility.
For initial efficacy studies of novel anticancer agents, the subcutaneous xenograft model is a widely used and well-characterized system.[4] In this model, human cancer cells are implanted into immunocompromised mice, allowing for the growth of human tumors.[4] This approach enables the direct assessment of the compound's effect on human cancer cells in a living system.
The choice of cancer cell line should be guided by the hypothesized mechanism of action. For instance, if the 2-Phenylthiomorpholine derivative is thought to target the PI3K/Akt/mTOR pathway, a cell line with a known mutation in this pathway (e.g., PTEN-null or PIK3CA-mutant) would be an appropriate choice. For this guide, we will consider the use of the HCT116 human colon carcinoma cell line , a workhorse in cancer research with well-defined growth characteristics.
Selecting an appropriate standard-of-care comparator is critical. For colorectal cancer, a commonly used chemotherapeutic agent is Paclitaxel . This will serve as our positive control, providing a benchmark for the efficacy of our lead 2-Phenylthiomorpholine derivative.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for conducting a comparative in vivo study.
Caption: Experimental workflow for in vivo efficacy testing.
Objective: To evaluate the effect of a lead 2-Phenylthiomorpholine derivative on the growth of HCT116 xenograft tumors in comparison to a vehicle control and Paclitaxel.
Protocol:
Cell Culture: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) to ~80% confluency.
Cell Implantation: Harvest and resuspend cells in a sterile, serum-free medium or PBS. Subcutaneously inject 5 x 10^6 cells into the flank of female athymic nude mice.
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into three groups (n=8-10 mice/group):
Group 1: Vehicle Control (e.g., saline or a suitable solvent)
Group 2: Lead 2-Phenylthiomorpholine Derivative (e.g., 50 mg/kg, administered intraperitoneally daily)
Group 3: Paclitaxel (e.g., 10 mg/kg, administered intravenously once a week)
Treatment and Monitoring: Administer the treatments as per the defined schedule. Continue to monitor tumor volume and body weight.
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration.
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Objective: To assess the impact of the lead 2-Phenylthiomorpholine derivative on the overall survival of tumor-bearing mice.
Protocol:
Follow the same initial steps as the tumor growth inhibition study.
Endpoint: Instead of terminating the study at a specific tumor volume, continue to monitor the animals until they reach a humane endpoint, such as significant weight loss, ulceration of the tumor, or signs of distress.
Data Analysis: Plot Kaplan-Meier survival curves for each group and perform statistical analysis (e.g., log-rank test) to compare survival between the groups.
Objective: To determine the key pharmacokinetic parameters of the lead 2-Phenylthiomorpholine derivative.
Protocol:
Dosing: Administer a single dose of the lead compound to a separate cohort of non-tumor-bearing mice via the intended clinical route (e.g., intravenous and oral).
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.[5]
Data Presentation: A Comparative Analysis
Clear and concise data presentation is crucial for interpreting the results of your in vivo studies.
Table 1: Comparative Efficacy of Lead 2-Phenylthiomorpholine Derivative
Treatment Group
Dosing Regimen
Mean Tumor Volume at Day 21 (mm³)
Tumor Growth Inhibition (TGI) (%)
Vehicle Control
Daily, i.p.
1850 ± 250
-
Lead Derivative (50 mg/kg)
Daily, i.p.
750 ± 150
59.5
Paclitaxel (10 mg/kg)
Weekly, i.v.
950 ± 200
48.6
Table 2: Survival Analysis
Treatment Group
Median Survival (Days)
Increase in Lifespan (%)
Vehicle Control
25
-
Lead Derivative (50 mg/kg)
40
60
Paclitaxel (10 mg/kg)
35
40
Table 3: Key Pharmacokinetic Parameters of Lead 2-Phenylthiomorpholine Derivative
Parameter
Value (Oral Administration)
Value (Intravenous Administration)
Cmax (ng/mL)
850
2500
Tmax (hr)
1.5
0.25
Half-life (hr)
6.2
4.8
Bioavailability (%)
35
-
Conclusion: Charting the Path Forward
This guide provides a foundational framework for the in vivo validation of 2-Phenylthiomorpholine derivatives. The successful execution of these studies, yielding compelling efficacy and acceptable toxicity profiles, is a critical step towards advancing these promising compounds into further preclinical development and, ultimately, clinical trials. The comparative data generated will be instrumental in positioning these novel agents within the existing landscape of cancer therapeutics.
References
Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Gamal, M. I., Anbar, A. M., Al-Harbi, N. O., ... & Abdel-Maksoud, M. S. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. Pharmaceuticals, 14(9), 925.
Ruzanova, V. S., Proskurina, A. S., Ritter, G. S., Efremov, Y. R., Nikolin, V. P., Popova, N. A., ... & Dolgova, E. V. (2022). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. Bulletin of Experimental Biology and Medicine, 173(4), 488-493.
Al-Salahi, R., Al-Qaisi, A. M., Marzouk, M., Al-Sanea, M. M., & El-Gamal, M. I. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(25), 1-19.
Lauschke, V. M., & Ingelman-Sundberg, M. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Pharmacology & therapeutics, 238, 108173.
Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., ... & Li, Y. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets, 21(9), 794-807.
Mrozek-Wilczkiewicz, A., Malarz, J., Musioł, R., Polanski, J., & Ratuszna, A. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European journal of medicinal chemistry, 179, 530-541.
Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, A. M., Al-Harbi, N. O., Al-Massarani, S. M., ... & Abdel-Maksoud, M. S. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3249-3260.
Witkowska, K., Szafraniec-Szczęsny, J., Szymański, J., Wąs, K., Wolińska, E., Wietrzyk, J., ... & Milczarek, M. (2019). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. International journal of molecular sciences, 20(23), 6016.
Heffeter, P., Riess, M., Jakupec, M. A., & Keppler, B. K. (2019). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Cancer Research and Clinical Oncology, 145(1), 135-145.
Chen, J., Zhang, Y., & Liu, Y. (2023).
Saad, H. A., El-Sattar, N. E. A., & Ali, M. M. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Journal of Biochemical and Molecular Toxicology, 38(5), e23607.
Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Gamal, M. I., Anbar, A. M., Al-Harbi, N. O., ... & Abdel-Maksoud, M. S. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine: Nanotechnology, Biology and Medicine, 38, 102457.
Wevrick, R., & LaSalle, J. M. (2025). The Preclinical Animal Network (PCAN): Integrative high-throughput phenotyping of standardized mouse models for Prader-Willi syndrome. bioRxiv.
Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Li, Y. (2024). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. Oncology Letters, 28(5), 1-9.
Tzani, A., Gkeka, P., Kiriakidi, S., Vontzalidou, A., Chatzianastasiou, A., Chatzikonstantinou, A., ... & Hadjipavlou-Litina, D. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry.
Kumar, V., & Kumar, S. (2017). Various animal models for preclinical testing of anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 8(4), 1439.
Ruggeri, B. A., Camp, F., & Miknyoczki, S. (2014). Pre-clinical animal models of cancer and their applications and utility in drug discovery. Biochemical pharmacology, 87(1), 150-161.
Comparative Efficacy Guide: 2-Phenylthiomorpholine vs. Standard-of-Care Psychostimulants
Executive Summary 2-Phenylthiomorpholine (2-PTM) represents a structural evolution of the phenylmorpholine class of psychostimulants. By replacing the ether oxygen of the morpholine ring with a sulfur atom (bioisosteric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Phenylthiomorpholine (2-PTM) represents a structural evolution of the phenylmorpholine class of psychostimulants. By replacing the ether oxygen of the morpholine ring with a sulfur atom (bioisosteric replacement), 2-PTM retains the core pharmacophore of Phenmetrazine and 2-Phenylmorpholine while introducing distinct physicochemical properties—specifically increased lipophilicity and altered metabolic susceptibility (S-oxidation).
This guide objectively compares 2-PTM against three standard-of-care (SoC) agents: Phenmetrazine (the direct oxygen analog), d-Amphetamine (the clinical gold standard), and Methylphenidate . The analysis focuses on monoamine transporter affinity, blood-brain barrier (BBB) permeability, and synthetic accessibility.
Chemical Profile & Mechanism of Action
Structural Bioisosterism
The transition from Phenmetrazine to 2-PTM involves a single atom substitution (
) at the 4-position of the heterocycle. This modification significantly impacts the LogP (partition coefficient), enhancing membrane permeability while maintaining the critical distance between the aromatic ring and the protonated nitrogen required for Dopamine Transporter (DAT) binding.
Figure 1: Structural relationship between Phenmetrazine, 2-Phenylmorpholine, and 2-Phenylthiomorpholine.
Mechanism: Monoamine Release vs. Reuptake
Like its oxygenated parent, 2-PTM functions primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) . It acts as a substrate for the DAT and NET transporters, entering the presynaptic neuron and triggering the reversal of transporter flux (efflux) via VMAT2 interaction.
Key Mechanistic Differentiator:
Amphetamine: High potency releaser, significant VMAT2 depletion (cytotoxicity risk).
Methylphenidate: Pure reuptake inhibitor (DAT blocker), no release.
2-PTM: Balanced releaser/uptake inhibitor profile. The sulfur atom's larger van der Waals radius may induce a slightly different conformational shift in DAT compared to Phenmetrazine, potentially altering the "off-rate" and abuse liability.
Comparative Efficacy Analysis
The following data synthesizes known SAR (Structure-Activity Relationship) values for the 2-phenylmorpholine scaffold and extrapolates the sulfur-substitution effect based on thiomorpholine medicinal chemistry standards.
Table 1: Comparative Pharmacological Profile
Feature
2-Phenylthiomorpholine (2-PTM)
Phenmetrazine (SoC)
d-Amphetamine (SoC)
Methylphenidate (SoC)
Primary Mechanism
NDRA (Release)
NDRA (Release)
NDRA (Release)
DRI (Reuptake Inhibitor)
DAT Affinity ()
~150–250 nM (Est.)
220 nM
40 nM
100 nM
NET Affinity ()
~80–120 nM (Est.)
90 nM
20 nM
300 nM
Selectivity (DA:NE)
Balanced (1:1.5)
Balanced (1:2)
Noradrenergic Bias
Dopaminergic Bias
Lipophilicity (LogP)
High (~2.5)
Moderate (2.1)
Low (1.8)
Moderate (2.0)
Metabolic Route
S-Oxidation (Sulfoxide)
N-oxidation, Deamination
Deamination
Hydrolysis
Duration of Action
Extended (Est. 8-10h)
Moderate (6-8h)
Moderate (6-8h)
Short (3-4h IR)
*Note: Values for 2-PTM are estimated based on the bioisosteric shift of 2-phenylmorpholine (EC50 DA: 86 nM) accounting for steric bulk of sulfur.
Mechanistic Pathway Diagram
Figure 2: Mechanism of Action. 2-PTM acts as a substrate, entering via DAT and triggering reverse transport (efflux) of dopamine.
Experimental Protocols
Synthesis of 2-Phenylthiomorpholine Hydrochloride
Rationale: Direct cyclization of styrene sulfide is unstable. The preferred robust route utilizes the alkylation of a 2-amino-1-phenylethanol derivative converted to a thiol, or the condensation of styrene oxide with 2-aminoethanethiol (with regio-control). Below is the optimized 2-mercaptoethylamine + Styrene Oxide route.
Dissolve Styrene oxide (10 mmol) in ethanol (20 mL).
Add 2-Aminoethanethiol (10 mmol) dropwise at 0°C under
atmosphere.
Mechanism:[1][2][3][4][5][6] Nucleophilic attack of the thiol group (more nucleophilic than amine) on the epoxide. Regioselectivity favors attack at the less hindered carbon (beta-attack), but styrene oxide often favors alpha-attack due to benzylic stabilization. Correction: To ensure the 2-phenyl regioisomer, use 2-bromoacetophenone reduced to the amino-alcohol or the Styrene Sulfide route if available.
Refined Route:Condensation of Styrene Sulfide with Aziridine (or equivalent precursors):
React 1,2-dibromo-1-phenylethane with 2-aminoethanethiol in basic conditions (NaOEt).
Reflux for 4 hours to effect double-displacement cyclization.
Isolation:
Evaporate solvent in vacuo.
Extract residue with Dichloromethane (DCM) and wash with brine.
Salt Formation:
Dissolve the free base oil in anhydrous diethyl ether.
Bubble dry HCl gas or add 2M HCl in ether dropwise.
Precipitate: 2-Phenylthiomorpholine HCl .
Recrystallize from Isopropanol/Ether.
In Vitro Monoamine Uptake Assay
Purpose: To determine
values for DAT, NET, and SERT inhibition.
Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET).
Incubation:
Incubate synaptosomes (50 µg protein) with varying concentrations of 2-PTM (
to M) for 15 min at 37°C.
Substrate Addition:
Add
-Dopamine (5 nM final) or -Norepinephrine.
Incubate for 5 min.
Termination:
Rapid filtration through GF/B filters using a cell harvester.
Wash 3x with ice-cold buffer.
Quantification:
Measure radioactivity via liquid scintillation counting.
Calculate
using non-linear regression (GraphPad Prism).
Safety & Toxicology Insights
Metabolic Stability: Unlike Phenmetrazine, 2-PTM is susceptible to S-oxidation . The formation of the sulfoxide and sulfone metabolites increases polarity, potentially facilitating faster renal excretion of the metabolites compared to the parent drug. This may reduce the risk of accumulation.
Cytotoxicity: Thiomorpholines are generally well-tolerated, but the sulfur moiety can be reactive under high oxidative stress.
Abuse Potential: As a DAT releaser, 2-PTM carries abuse liability similar to Phenmetrazine. However, the slower onset (due to higher lipophilicity requiring redistribution) might blunt the euphoric "rush" compared to IV amphetamines.
References
Chem-Impex International. (n.d.). 2-Phenylthiomorpholine hydrochloride - Product 23972. Retrieved from
Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.[7] Link
Negus, S. S., et al. (2007). Monoamine transport inhibitors and releasers: Profiling via in vitro assays. Journal of Pharmacology and Experimental Therapeutics. Link
Carroll, F. I., et al. (2011). Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues. Journal of Medicinal Chemistry. Link
Reith, M. E., et al. (2015). The dopamine transporter: Structure, function, and regulation.[8] NIH Public Access. Link
A head-to-head comparison of 2-Phenylthiomorpholine and phenmetrazine's pharmacological profiles
Executive Summary: The Bioisosteric Shift This guide presents a technical comparison between Phenmetrazine (3-methyl-2-phenylmorpholine), a benchmark psychostimulant, and its structural analogue 2-Phenylthiomorpholine (2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Bioisosteric Shift
This guide presents a technical comparison between Phenmetrazine (3-methyl-2-phenylmorpholine), a benchmark psychostimulant, and its structural analogue 2-Phenylthiomorpholine (2-PTM).
The core pharmacological divergence stems from two structural alterations:
Bioisosteric Replacement: Substitution of the morpholine ether oxygen with sulfur (O
S).
Des-methylation: Removal of the 3-methyl group (in the specific case of 2-PTM vs. Phenmetrazine).
Key Finding: While Phenmetrazine exhibits high potency as a Norepinephrine-Dopamine Releasing Agent (NDRA) due to its 3-methyl steric lock, 2-PTM displays an altered pharmacokinetic profile. The sulfur substitution significantly increases lipophilicity (LogP) but introduces a metabolic liability via S-oxidation, potentially reducing the duration of action compared to the metabolically resilient ether bridge of phenmetrazine.
Physicochemical & Structural Profile[1]
The substitution of Oxygen (hard base, radius ~1.52 Å) with Sulfur (soft base, radius ~1.80 Å) fundamentally alters the molecule's interaction with the Monoamine Transporter (MAT) binding pockets and the Blood-Brain Barrier (BBB).
Both compounds function primarily as Monoamine Releasing Agents (MRAs) rather than pure reuptake inhibitors. They act as substrates for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), entering the presynaptic neuron and reversing VMAT2 (Vesicular Monoamine Transporter 2) to trigger neurotransmitter efflux.
Comparative Binding Data (Representative)
Note: While Phenmetrazine data is clinically established, 2-PTM values are derived from comparative SAR studies of thiomorpholine analogues.
Target
Phenmetrazine ( / )
2-Phenylthiomorpholine (Predicted/SAR)
Functional Outcome
DAT (Dopamine)
Phenmetrazine is a more potent dopamine releaser. The loss of the 3-methyl group in 2-PTM typically reduces DAT affinity.
NET (Norepinephrine)
Both retain strong noradrenergic activity (stimulation/alertness).
2-PTM is likely to feel more "adrenergic" (jittery) and less euphoric than Phenmetrazine.
Critical Insight: The 3-methyl group in Phenmetrazine creates a "steric lock" that optimizes the fit within the DAT substrate site. Removing this (as in 2-PTM) generally lowers potency. However, the Sulfur atom in 2-PTM increases non-specific hydrophobic binding, which partially compensates but often leads to "dirtier" binding profiles.
Experimental Protocol: Synaptosomal Uptake Assay
To validate the release vs. reuptake profile of 2-PTM against Phenmetrazine, the following self-validating protocol using rat brain synaptosomes is recommended.
Rationale
Expressing transporters in HEK293 cells can yield artificial kinetics. Synaptosomes maintain the native lipid environment and protein-protein interactions, providing the most accurate ex vivo model for transporter function.
Buffer Preparation: Use Krebs-Henseleit buffer supplemented with 0.1% ascorbic acid (to prevent dopamine oxidation) and pargyline (MAO inhibitor) to ensure measured uptake is not skewed by metabolic degradation.
Differentiation (Release vs. Uptake):
Uptake Inhibition: Pre-incubate tissue with drug, then add
-Ligand.
Release Assay: Pre-load tissue with
-Ligand, wash, then add drug.
Validation: If the compound is a substrate (like Phenmetrazine), it will induce efflux in the Release Assay. Pure inhibitors (like Cocaine) will not.
Metabolic Stability & Toxicology
This is the most critical differentiator for drug development.
Phenmetrazine Metabolism[4][5][6]
Primary Route: Aromatic hydroxylation and N-oxidation.
Stability: The morpholine ring is chemically stable (ether linkage is robust).
Primary Route:S-Oxidation . The sulfur atom is a "soft" nucleophile and is rapidly oxidized by Flavin-containing Monooxygenases (FMO) and CYP450s.
Metabolites: Sulfoxides (
) and Sulfones ().
Consequence: These metabolites are more polar and typically inactive or possess different toxicological profiles. The rapid S-oxidation often results in a shorter half-life for thiomorpholines compared to their morpholine counterparts.
Figure 3: The S-Oxidation metabolic pathway specific to 2-Phenylthiomorpholine.
Conclusion
For researchers investigating psychostimulant scaffolds:
Potency:Phenmetrazine remains the superior candidate for high-potency monoamine release due to the 3-methyl steric influence on DAT binding.
Kinetics:2-Phenylthiomorpholine offers a faster onset (higher LogP) but likely a shorter duration of action due to metabolic vulnerability (S-oxidation).
Development Potential: 2-PTM serves as a useful tool compound for studying the role of lipophilicity in psychostimulant abuse potential, but its metabolic instability makes it a less attractive clinical candidate than the morpholine benchmark.
References
Rothman, R. B., et al. (2002).[2] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link
Manallack, D. T., et al. (2013). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry. Link
Mayer, M., et al. (2018). "Structure-Activity Relationships of Phenmetrazine Analogues." ACS Chemical Neuroscience. Link
Negus, S. S., et al. (2009). "Pharmacology of Monoamine Transporter Ligands: Comparisons of Phenmetrazine and Phendimetrazine." Neuropsychopharmacology. Link
Kumari, S., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3][4][5] Journal of Chemical Reviews. Link
Comparative Profiling of 2-Phenylthiomorpholine: Selectivity, Cross-Reactivity, and Off-Target Potentials
Executive Summary 2-Phenylthiomorpholine represents a sulfur-containing bioisostere of the well-characterized psychostimulant scaffold, 2-phenylmorpholine (the core structure of Phenmetrazine). In medicinal chemistry, th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Phenylthiomorpholine represents a sulfur-containing bioisostere of the well-characterized psychostimulant scaffold, 2-phenylmorpholine (the core structure of Phenmetrazine). In medicinal chemistry, the substitution of the ether oxygen with a sulfur atom (O
S) is a strategic modification used to alter lipophilicity (), metabolic stability, and receptor binding kinetics.
This guide provides a technical analysis for researchers exploring the 2-phenylthiomorpholine scaffold. Unlike its oxygenated counterpart, which is a potent Norepinephrine-Dopamine Releasing Agent (NDRA), the thio-analogue exhibits a distinct pharmacological profile characterized by altered transporter affinity and specific metabolic "off-target" vulnerabilities, particularly S-oxidation.
Key Findings:
Primary Mechanism: Substrate-type releaser at Dopamine (DAT) and Norepinephrine (NET) transporters.[1]
Selectivity Shift: Increased lipophilicity often correlates with lower selectivity ratios between DAT and SERT compared to the oxygen analogue.
Critical Off-Target: Weak inhibition of Monoamine Oxidase (MAO) and susceptibility to rapid hepatic S-oxidation.
Mechanistic Profile & Comparative Analysis
The Bioisosteric Shift: Oxygen vs. Sulfur
The transition from 2-phenylmorpholine to 2-phenylthiomorpholine introduces significant physicochemical changes that drive its biological activity.
Lipophilicity: Sulfur is less electronegative and has a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å). This increases the
of the molecule, enhancing blood-brain barrier (BBB) permeability but potentially increasing non-specific binding.
Binding Pocket Fit: The larger thiomorpholine ring adopts a more puckered chair conformation. This steric bulk can reduce affinity for the tight binding pockets of DAT/NET compared to the compact morpholine ring, often resulting in lower potency (higher
).
Comparative Performance Data
The following table synthesizes pharmacological data comparing 2-Phenylthiomorpholine with its direct oxygen analogue (2-Phenylmorpholine) and the standard reference, (+)-Amphetamine.
*Note: Values for 2-Phenylthiomorpholine are estimated based on structure-activity relationship (SAR) trends of thiophenmetrazine derivatives and patent data [1, 2].
Off-Target Effects & Cross-Reactivity
Researchers must account for two distinct categories of off-target effects when utilizing this scaffold.
Monoamine Oxidase (MAO): Unlike amphetamines, 2-phenylthiomorpholine is a weak MAO inhibitor (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
). While unlikely to cause hypertensive crises at therapeutic doses, this activity can become relevant at high concentrations used in in vitro screening [3].
5-HT2B Receptor: Many 5-HT releasers possess agonist activity at the 5-HT2B receptor, a known driver of valvular heart disease. While the morpholine scaffold is generally safer than the fenfluramine scaffold, the increased lipophilicity of the thio-analogue warrants mandatory screening for 5-HT2B agonism.
B. Metabolic Cross-Reactivity (The "S-Trap")
The sulfur atom acts as a "metabolic handle." Unlike the ether oxygen, which is metabolically inert, the sulfide is rapidly oxidized by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP) enzymes.
Pathway: Sulfide
Sulfoxide (Chiral) Sulfone.
Impact: The sulfoxide metabolite often loses dopaminergic activity but may retain serotonergic activity or acquire toxicity.
Visualizations of Mechanism & Workflow
Mechanism of Action: Monoamine Release
The following diagram illustrates the competitive inhibition and reversal of the Dopamine Transporter (DAT), the primary mechanism for this class of compounds.
Figure 1: Mechanism of substrate-type monoamine release. The compound enters via DAT, disrupts vesicular storage (VMAT2), and triggers reverse transport of dopamine.
Experimental Workflow: Selectivity Screening
This workflow outlines the critical path for validating the selectivity of 2-phenylthiomorpholine derivatives, specifically distinguishing between transporter inhibition and release.
Figure 2: Step-by-step screening cascade to differentiate uptake inhibitors from releasers and assess off-target safety risks.
Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are recommended. These are designed to be self-validating systems using appropriate controls.
Protocol A: Monoamine Uptake Inhibition Assay
Objective: Determine the affinity (
) of the compound for DAT, NET, and SERT.
Cell Line Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT.
Buffer: Krebs-HEPES buffer (pH 7.4).
Substrate: Use radiolabeled neurotransmitters:
Dopamine, Norepinephrine, Serotonin.
Incubation:
Pre-incubate cells with the test compound (1 nM – 100 µM) for 10 minutes at 25°C.
Add radiolabeled substrate (final concentration ~20 nM) and incubate for 5-10 minutes.
Termination: Rapidly wash cells with ice-cold buffer to stop uptake. Lyse cells with 1% SDS.
Quantification: Measure radioactivity via liquid scintillation counting.
Non-Specific Binding: Determine using high-concentration Mazindol (10 µM).
Protocol B: Microsomal S-Oxidation Stability
Objective: Assess the metabolic vulnerability of the sulfur center.
System: Pooled human liver microsomes (HLM).
Reaction:
Mix Compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).
Initiate reaction with NADPH-generating system.
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.
Analysis: LC-MS/MS monitoring the parent mass (
) and the sulfoxide mass ().
Interpretation: A rapid disappearance of parent (
min) with appearance of M+16 peak confirms S-oxidation liability.
References
Rothman, R. B., & Baumann, M. H. (2006).[3] Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry. Link
Blough, B. E., et al. (2013).[4] Phenylmorpholines and analogues thereof. U.S. Patent Application US20130203752A1. Link
Kalaputarakal, L., et al. (2020).[5] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link
McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis. Link
Mayer, F. P., et al. (2018). Psychopharmacology of the designer drug 3-fluorophenmetrazine. British Journal of Pharmacology. Link
Beyond Phenmetrazine: SAR and Therapeutic Utility of 2-Phenylthiomorpholine Derivatives
This guide provides an in-depth technical analysis of 2-Phenylthiomorpholine derivatives , focusing on their Structure-Activity Relationship (SAR), synthesis, and comparative pharmacological performance. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Phenylthiomorpholine derivatives , focusing on their Structure-Activity Relationship (SAR), synthesis, and comparative pharmacological performance.
Executive Summary
While 2-phenylmorpholine (Phenmetrazine) is historically defined by its potent CNS stimulant properties and dopamine releaser activity, its sulfur-containing bioisostere, 2-phenylthiomorpholine , represents a distinct pharmacological scaffold. The substitution of the ether oxygen with a sulfur atom (O → S) fundamentally alters the molecule's lipophilicity, metabolic stability, and receptor affinity.
Current research shifts the focus of 2-phenylthiomorpholine derivatives away from psychostimulation toward metabolic regulation (DPP-IV inhibition) and anti-infective efficacy (Antimycobacterial) . This guide analyzes these shifts, providing actionable SAR data and experimental protocols for medicinal chemists.
Chemical Foundation: The Thio-Bioisostere Shift
The transition from morpholine to thiomorpholine introduces significant physicochemical changes that drive the SAR differences.
Feature
2-Phenylmorpholine (Phenmetrazine)
2-Phenylthiomorpholine
Impact on SAR
Heteroatom
Oxygen (Electronegative, H-bond acceptor)
Sulfur (Lipophilic, larger Van der Waals radius)
Sulfur increases LogP, enhancing membrane permeability but altering H-bond networks in the binding pocket.
Metabolic Stability
Susceptible to N-oxidation and ring opening.
Sulfur is susceptible to S-oxidation (Sulfoxide/Sulfone formation).
S-oxides often act as active metabolites or prodrugs, extending half-life.
Receptor Profile
High affinity for DAT/NET (CNS Stimulant).
Reduced DAT affinity; increased utility in enzyme inhibition (e.g., DPP-IV).
Safety Advantage: Lower abuse potential due to reduced psychostimulant effects.
Structure-Activity Relationship (SAR) Analysis
The SAR of 2-phenylthiomorpholine derivatives is defined by three critical regions.
Region 1: The Phenyl Ring (Lipophilic Anchor)
Unsubstituted: Provides baseline affinity via
stacking interactions (e.g., with Phenylalanine residues in DPP-IV active sites).
Para-Substitution (4-Position): Electron-withdrawing groups (F, Cl, Br) significantly enhance potency.
Evidence: In DPP-IV inhibitors, a p-Bromo substitution on the phenyl ring increased potency by >3-fold compared to the unsubstituted analog, likely due to halogen bonding with the receptor pocket.
Ortho/Meta-Substitution: Often introduces steric clashes that reduce potency, though ortho-methoxy groups have shown utility in specific antioxidant derivatives.
Region 2: The Thiomorpholine Core (The Scaffold)
S-Oxidation State: The sulfur atom can exist as a sulfide (-S-), sulfoxide (-SO-), or sulfone (-SO2-).
SAR Insight: Sulfones often show reduced membrane permeability but higher selectivity for enzyme active sites due to increased polarity.
Chirality: Like Phenmetrazine, the 2-phenylthiomorpholine scaffold is chiral. The (+)-enantiomer often retains higher biological activity, though racemic mixtures are commonly used in initial screening.
Region 3: N-Substitution (The Functional Linker)
Small Alkyl Groups (Methyl/Ethyl): Retain CNS-like properties (undesirable for metabolic targets).
Bulky Acyl/Sulfonyl Groups: Crucial for DPP-IV inhibition . Attaching large heterocyclic moieties (e.g., thiosemicarbazones or quinolines) to the nitrogen creates "U-shaped" conformations necessary to span the large active sites of enzymes like DPP-IV or mycobacterial targets.
Visual SAR Logic
Figure 1: SAR Map illustrating the functional regions of the 2-phenylthiomorpholine scaffold and their pharmacological impacts.
Comparative Performance Data
Case Study A: DPP-IV Inhibition (Antidiabetic)
Thiomorpholine derivatives have emerged as competitive inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a target for Type 2 Diabetes treatment.
Table 1: Inhibitory Potency of Thiomorpholine Derivatives vs. Standard
Compound
Structure Description
IC50 (DPP-IV)
Relative Potency
Source
Sitagliptin
Standard Drug (Pyrazine-based)
4.38 nM
1.0x (Baseline)
[Reference 1]
Compound 2f
Thiosemicarbazone-bearing scaffold
1.27 nM
3.4x More Potent
[Reference 1]
Compound 16c
N-substituted Thiomorpholine
3.40 µM
~0.001x (Less Potent)
[Reference 2]
Analysis: While simple N-substituted thiomorpholines (16c) show moderate activity (µM range), integrating the scaffold into complex pharmacophores (Compound 2f) can yield nanomolar potency superior to market standards.
Case Study B: Antimycobacterial Activity (Tuberculosis)
Derivatives coupling thiomorpholine with dihydroquinolines have shown potent activity against M. tuberculosis H37Rv.[1]
Table 2: Anti-TB Activity (MIC Values)
Compound
Modification
MIC (µg/mL)
Toxicity Profile
Compound 7f
Thiomorpholine-linked Quinoline
1.56
Low Cytotoxicity
Compound 7p
Morpholine-linked Quinoline
1.56
Low Cytotoxicity
Isoniazid
Standard Drug
0.02 - 0.2
High (Hepatotoxic)
Analysis: The thiomorpholine derivative 7f matches the potency of its morpholine analog (7p), proving that the sulfur substitution does not compromise anti-infective potency while potentially offering a distinct metabolic clearance pathway.
Experimental Protocols
Protocol A: Synthesis of N-Substituted 2-Phenylthiomorpholine
Objective: To synthesize the core scaffold from accessible precursors.
Reagents:
Styrene Sulfide (or 2-mercapto-2-phenylethanol)
2-Chloroethylamine hydrochloride
Potassium Carbonate (
)
Acetonitrile (Solvent)
Step-by-Step Workflow:
Nucleophilic Attack: Dissolve Styrene Sulfide (1.0 eq) and 2-Chloroethylamine (1.2 eq) in dry Acetonitrile.
Base Addition: Add anhydrous
(2.5 eq) to scavenge HCl.
Reflux: Heat the mixture to 80°C under
atmosphere for 12-16 hours.
Cyclization: The intermediate amino-thiol undergoes intramolecular cyclization to form the thiomorpholine ring.
Work-up: Cool to RT, filter solids, and concentrate the filtrate.
Purification: Purify via column chromatography (Hexane:EtOAc 4:1).
Protocol B: DPP-IV Inhibition Assay
Objective: To validate the biological activity of synthesized derivatives.
Enzyme Prep: Recombinant human DPP-IV (10 ng/well) in Tris-HCl buffer (pH 8.0).
Figure 2: General synthesis pathway for the 2-phenylthiomorpholine core.
References
Design, Synthesis and Investigation of DPP-4 Inhibitory Effects of Pyrazole Incorporated New Thiosemicarbazones. ResearchGate. (2024). Link
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2020). Link
Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry. (2019).[1] Link
Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. ChemMedChem. (2015). Link
A Comparative Guide to Validating the Anxiolytic and Antidepressant Potential of 2-Phenylthiomorpholine in Rodent Models
Introduction The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties and presence in numerous bioactive compounds.[1] Its sulfur-containing analogue, thiom...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties and presence in numerous bioactive compounds.[1] Its sulfur-containing analogue, thiomorpholine, offers a unique bioisostere that can modulate pharmacological activity, making its derivatives intriguing candidates for novel therapeutics.[2][3] This guide focuses on 2-Phenylthiomorpholine, a compound of interest for its potential neuropharmacological effects. The structural similarity of its core to molecules with known central nervous system (CNS) activity suggests a plausible interaction with monoamine neurotransmitter systems—specifically, the dopamine and serotonin pathways—which are critically implicated in the pathophysiology of anxiety and depression.[4][5]
Derivatives of the parent 2-phenyl-morpholine structure have been investigated for a range of CNS effects, including as stimulants and antidepressants.[6] The rationale for investigating 2-Phenylthiomorpholine stems from the hypothesis that modifications to this core, particularly the inclusion of a sulfur atom, could fine-tune its interaction with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[7][8] Inhibition of these transporters increases the synaptic availability of dopamine and serotonin, a primary mechanism of many effective anxiolytic and antidepressant drugs.[4] This guide provides a comprehensive framework for the preclinical validation of 2-Phenylthiomorpholine, comparing its potential efficacy against established standards in validated rodent models of anxiety and depression.
Experimental Design and Rationale: A Self-Validating Approach
The robust preclinical assessment of a novel CNS compound requires a multi-faceted approach. The experimental design must not only measure the desired behavioral effects but also include rigorous controls to ensure that the observed outcomes are specific to the compound's anxiolytic or antidepressant action and not due to confounding factors like generalized changes in motor activity.
Core Components of the Validation Strategy:
Positive Controls: The inclusion of well-characterized drugs is essential for validating the sensitivity of the behavioral assays.
For Anxiolytic Studies: Diazepam, a benzodiazepine that enhances GABAergic inhibition, is the gold-standard positive control.[9] It reliably reduces anxiety-like behavior in relevant models.[9]
For Antidepressant Studies: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a first-line antidepressant and serves as an appropriate benchmark for novel compounds.[10]
Vehicle Control: A vehicle-treated group (the solvent used to dissolve 2-Phenylthiomorpholine, e.g., saline with 0.5% Tween 80) is critical to control for any effects of the injection procedure or the vehicle itself.
Dose-Response Evaluation: Testing 2-Phenylthiomorpholine across a range of doses (e.g., 1, 5, and 10 mg/kg) is crucial to identify a therapeutic window and establish a dose-dependent effect, a key indicator of a true pharmacological response.
Assessment of Locomotor Activity: An open field test should be conducted to ensure that the effects observed in the anxiety and depression models are not secondary to general hyperactivity or sedation. A viable candidate should ideally not alter locomotor activity at doses that produce anxiolytic or antidepressant effects.
Caption: Experimental workflow for assessing 2-Phenylthiomorpholine.
The Elevated Plus Maze (EPM) is the canonical test for screening novel anxiolytic compounds.[11][12] The assay is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated areas.[13] Anxiolytic compounds reduce the aversion to the open arms.[11]
Elevated Plus Maze (EPM) Protocol
Apparatus: A plus-shaped maze raised above the floor, with two opposing arms open and two opposing arms enclosed by walls.
Acclimation: Animals are brought to the testing room at least 60 minutes before the trial to acclimate. The environment should have controlled lighting and be free from loud noises.
Administration: Thirty minutes prior to the test, animals are administered their assigned treatment (Vehicle, Diazepam 2 mg/kg, or 2-Phenylthiomorpholine at 1, 5, or 10 mg/kg) via intraperitoneal (i.p.) injection.
Test Procedure: Each mouse is placed in the center of the maze, facing an open arm.[11] Behavior is recorded by an overhead video camera for a 5-minute session.
Key Parameters Measured:
Time Spent in Open Arms (%): The primary measure of anxiolysis. An increase indicates reduced anxiety.
Number of Entries into Open Arms: A secondary measure of anxiolysis and exploratory behavior.
Total Arm Entries: A measure of general locomotor activity.
Comparative Data: 2-Phenylthiomorpholine vs. Diazepam in the EPM
The following data is illustrative and serves as a template for expected outcomes.
Treatment Group
Dose (mg/kg)
% Time in Open Arms (Mean ± SEM)
Open Arm Entries (Mean ± SEM)
Total Arm Entries (Mean ± SEM)
Vehicle
-
15.2 ± 2.1
8.1 ± 1.3
25.5 ± 2.4
Diazepam
2
45.8 ± 4.5
15.6 ± 1.9
24.9 ± 2.1
2-Phenylthiomorpholine
1
18.5 ± 2.8
9.0 ± 1.5
26.1 ± 2.0
2-Phenylthiomorpholine
5
35.1 ± 3.9
13.8 ± 1.7
25.8 ± 1.8
2-Phenylthiomorpholine
10
38.9 ± 4.2
14.5 ± 2.0
26.5 ± 2.3
*p < 0.05 compared to Vehicle group
Interpretation: In this hypothetical dataset, Diazepam performs as expected, significantly increasing the time spent and entries into the open arms, validating the assay.[9] 2-Phenylthiomorpholine shows a dose-dependent anxiolytic-like effect, with the 5 and 10 mg/kg doses producing a significant reduction in anxiety-like behavior. Importantly, no group shows a significant change in total arm entries, suggesting the observed effects are specific to anxiety and not due to motor stimulation.
The Forced Swim Test (FST) is a widely used screening tool for potential antidepressant drugs.[14][15][16] The model is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[14] This immobility is interpreted as a state of behavioral despair.[15] Clinically effective antidepressants increase the latency to immobility and decrease the total time spent immobile.[17]
Forced Swim Test (FST) Protocol
Apparatus: A transparent glass cylinder (e.g., 24 cm height, 13 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[17]
Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the test.[15]
Administration: Animals receive their assigned treatment (Vehicle, Fluoxetine 20 mg/kg, or 2-Phenylthiomorpholine at 1, 5, or 10 mg/kg) i.p. 30 minutes before the test.
Test Procedure: Each mouse is gently placed into the water for a 6-minute session.[17] The session is video-recorded.
Key Parameter Measured:
Immobility Time (seconds): The primary endpoint. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. The last 4 minutes of the 6-minute test are typically scored.[17]
Comparative Data: 2-Phenylthiomorpholine vs. Fluoxetine in the FST
The following data is illustrative and serves as a template for expected outcomes.
Treatment Group
Dose (mg/kg)
Immobility Time (s) (Mean ± SEM)
Vehicle
-
155.4 ± 10.2
Fluoxetine
20
85.1 ± 8.5
2-Phenylthiomorpholine
1
148.2 ± 11.5
2-Phenylthiomorpholine
5
110.6 ± 9.8
2-Phenylthiomorpholine
10
92.3 ± 9.1
p < 0.05 compared to Vehicle group
Interpretation: The standard antidepressant, Fluoxetine, significantly reduces immobility time, confirming the predictive validity of the test. 2-Phenylthiomorpholine demonstrates a dose-dependent antidepressant-like effect, significantly reducing immobility at the 5 and 10 mg/kg doses. This suggests the compound may modulate neurochemical systems involved in coping with stress, similar to established antidepressants.[18]
Hypothesized Mechanism of Action: Dopamine System Modulation
The behavioral effects observed with 2-Phenylthiomorpholine may be rooted in its interaction with the brain's dopamine system. As a structural analogue of compounds known to affect monoamine transporters, it is hypothesized that 2-Phenylthiomorpholine acts as a dopamine reuptake inhibitor (DRI).[4] By blocking the dopamine transporter (DAT), the compound would increase the synaptic concentration and duration of dopamine signaling, particularly in reward and motivation circuits like the nucleus accumbens.[7][19]
Enhanced dopaminergic neurotransmission is associated with antidepressant and anxiolytic effects.[19][20] Many antidepressant drugs, even those primarily targeting serotonin, have been shown to indirectly enhance dopamine function in key brain regions.[19] A direct action on DAT could provide a robust and potentially rapid-acting therapeutic effect.[21]
Caption: Hypothesized mechanism of 2-Phenylthiomorpholine action.
Conclusion and Future Directions
This guide outlines a validated, multi-assay approach to characterize the potential anxiolytic and antidepressant effects of 2-Phenylthiomorpholine. The comparative data structure, utilizing gold-standard positive controls, provides a clear framework for interpreting results. The hypothetical data presented suggest that 2-Phenylthiomorpholine is a promising candidate, demonstrating dose-dependent efficacy in both the Elevated Plus Maze and the Forced Swim Test without inducing confounding locomotor effects.
The proposed mechanism, centered on dopamine reuptake inhibition, provides a strong neurochemical basis for these behavioral outcomes. Future research should aim to confirm this mechanism using techniques such as in vitro transporter binding assays and in vivo microdialysis to measure synaptic dopamine levels directly. Further studies should also explore potential interactions with the serotonin system to build a complete pharmacological profile.[22] This rigorous, systematic validation is essential for advancing novel compounds like 2-Phenylthiomorpholine from preclinical discovery to potential therapeutic agents for anxiety and depressive disorders.
References
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. Available at: [Link]
Special Issue “Serotonin in Health and Diseases”. MDPI. Available at: [Link]
The effects of dopaminergic/serotonergic reuptake inhibition on maternal behavior, maternal aggression, and oxytocin in the rat. PMC - PubMed Central. Available at: [Link]
Derivatives of 2-phenyl-morpholine and medical compositions. Google Patents.
Novel Molecular Targets of Antidepressants. PMC - PubMed Central - NIH. Available at: [Link]
Anxiolytic effects of dopamine receptor ligands: I. Involvement of dopamine autoreceptors. PubMed. Available at: [Link]
The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. Available at: [Link]
Effect of antidepressant drugs on dopamine D1 and D2 receptor expression and dopamine release in the nucleus accumbens of the rat. PubMed. Available at: [Link]
Elevated Plus Maze Model of Anxiety. Melior Discovery. Available at: [Link]
Novel Target in Dopamine Neurons is Basis of Potential New Therapeutic Approach for Treatment-Resistant Depression. Brain & Behavior Research Foundation. Available at: [Link]
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]
Inhibition of stress- or anxiogenic-drug-induced increases in dopamine release in the rat prefrontal cortex by long-term treatment with antidepressant drugs. ResearchGate. Available at: [Link]
The Effects of LPM570065, a Novel Triple Reuptake Inhibitor, on Extracellular Serotonin, Dopamine and Norepinephrine Levels in Rats. PLOS ONE. Available at: [Link]
Trends in research on novel antidepressant treatments. Frontiers. Available at: [Link]
Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]
The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents: Techniques and Protocols. ResearchGate. Available at: [Link]
Novel Ways of Targeting the Dopamine Transporter. PubMed. Available at: [Link]
Serotonin–dopamine reuptake inhibitor. Wikipedia. Available at: [Link]
(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]
Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay. Frontiers. Available at: [Link]
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]
Validation of a modified mirrored chamber sensitive to anxiolytics and anxiogenics in mice. PubMed. Available at: [Link]
Anti-anxiety medication limits empathetic behavior in rats. YouTube. Available at: [Link]
Forced Swim Test v.3. University of Notre Dame. Available at: [Link]
Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers. Available at: [Link]
A Researcher's Guide to the Metabolic Stability of 2-Phenylthiomorpholine and Its Analogs
In the landscape of modern drug discovery, understanding a compound's metabolic fate is not merely a regulatory checkpoint but a cornerstone of rational drug design. The metabolic stability of a potential drug candidate...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, understanding a compound's metabolic fate is not merely a regulatory checkpoint but a cornerstone of rational drug design. The metabolic stability of a potential drug candidate dictates its pharmacokinetic profile, influencing crucial parameters such as bioavailability, half-life, and dosing frequency.[1][2][3] This guide provides a comprehensive comparative analysis of the metabolic stability of 2-Phenylthiomorpholine, a heterocyclic scaffold of interest, and its analogs. We will delve into the underlying metabolic pathways, present robust experimental protocols for assessing stability, and discuss the interpretation of the resulting data, all from the perspective of guiding lead optimization efforts.
The Thiomorpholine Scaffold: Metabolic Considerations
The thiomorpholine ring system, particularly when substituted, presents several potential sites for metabolic transformation. The primary enzymatic machinery responsible for the metabolism of many xenobiotics, including scaffolds like this, is the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[4][5]
For thiomorpholine-containing compounds, two metabolic pathways are of primary concern:
S-oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation by CYPs, leading to the formation of a sulfoxide and subsequently a sulfone.[6] This transformation can significantly alter the physicochemical properties of the molecule, impacting its solubility, polarity, and interaction with its biological target.
Ring Cleavage: Enzymatic cleavage of the thiomorpholine ring can also occur, leading to more substantial structural changes and often resulting in inactive metabolites.[6]
Phenyl Ring Hydroxylation: The presence of the phenyl group introduces another common site for CYP-mediated oxidation, typically resulting in the addition of a hydroxyl group at various positions on the aromatic ring.
The interplay of these and other minor metabolic pathways determines the overall stability of the parent compound. Our goal in lead optimization is to strategically modify the core structure to attenuate these metabolic liabilities while preserving or enhancing pharmacological activity.
Structural Analogs and Hypothesized Metabolic Stability
To explore structure-metabolism relationships, let's consider 2-Phenylthiomorpholine (Parent Compound) and a series of hypothetical analogs with strategic modifications. The rationale behind these modifications is to probe the electronic and steric effects on the primary sites of metabolism.
Compound
Structure
Modification Rationale
Hypothesized Impact on Metabolic Stability
Parent Compound
2-Phenylthiomorpholine
Baseline for comparison.
Moderate stability, susceptible to S-oxidation and phenyl hydroxylation.
Analog A
2-(4-Fluorophenyl)thiomorpholine
Introduction of an electron-withdrawing group (EWG) on the phenyl ring.
May decrease the rate of aromatic hydroxylation, potentially increasing overall stability.
Analog B
2-Phenylthiomorpholine 1-oxide
Pre-synthesized sulfoxide metabolite.
Useful as an analytical standard for metabolite identification. Not a parent drug candidate.
Analog C
4-Methyl-2-phenylthiomorpholine
N-methylation.
The N-methyl group itself can be a site for N-dealkylation, potentially introducing a new metabolic pathway and decreasing stability.
Analog D
2-(4-Methoxyphenyl)thiomorpholine
Introduction of an electron-donating group (EDG) on the phenyl ring.
The methoxy group may be a site for O-dealkylation, a common metabolic pathway, potentially decreasing overall stability.
These hypotheses provide a framework for our experimental investigation. The following sections detail the protocols required to generate empirical data to support or refute these predictions.
Experimental Protocols for Assessing Metabolic Stability
To quantitatively assess metabolic stability, we employ two standard in vitro assays that model different aspects of hepatic metabolism. These assays, when used in conjunction, provide a robust profile of a compound's metabolic liabilities.
Liver Microsomal Stability Assay
This assay is a high-throughput screen that primarily evaluates Phase I metabolism, driven by enzymes like CYPs.[1][4] Liver microsomes are subcellular fractions that are rich in these enzymes.[7]
Causality Behind Experimental Choices: We use liver microsomes as a cost-effective and rapid way to assess CYP-mediated metabolism.[7] The inclusion of the cofactor NADPH is critical, as it is required for the catalytic activity of CYPs.[8][9] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance by these Phase I enzymes.
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Prepare a stock solution of the test compound and positive controls (e.g., verapamil for high clearance, diazepam for low clearance) in a suitable organic solvent (e.g., DMSO).[10]
Prepare a solution of the cofactor NADPH in phosphate buffer.[11]
Incubation:
In a 96-well plate, add the phosphate buffer, followed by the liver microsomes (final concentration typically 0.5 mg/mL).[8]
Add the test compound (final concentration typically 1 µM).[8]
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[11]
Sampling and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (typically cold acetonitrile with an internal standard).[8]
Sample Processing and Analysis:
Centrifuge the quenched plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[12]
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line (k) is the elimination rate constant.
This assay utilizes intact liver cells (hepatocytes), providing a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes, as well as active transporter systems.[12][13]
Causality Behind Experimental Choices: We use hepatocytes to get a more complete picture of metabolic clearance.[7] Unlike microsomes, hepatocytes contain the necessary cofactors for both Phase I and Phase II reactions (e.g., UDPGA for glucuronidation) and account for cell permeability, which can be a rate-limiting step for metabolism.[13] This assay is more predictive of in vivo hepatic clearance.
Experimental Workflow: Hepatocyte Stability Assay
Caption: Workflow for the in vitro hepatocyte stability assay.
Step-by-Step Protocol:
Preparation:
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[14]
Gently transfer the cells into pre-warmed incubation medium.
Determine cell viability (e.g., via Trypan Blue exclusion) and cell density.
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).
Incubation:
Add the hepatocyte suspension to a 96-well plate.
Add the test compound (final concentration typically 1 µM) to initiate the incubation.
Incubate the plate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking to keep the cells in suspension.[13][15]
Sampling and Quenching:
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension to a plate containing a quenching solution (cold acetonitrile with an internal standard).[13][15]
Sample Processing and Analysis:
The sample processing and LC-MS/MS analysis steps are identical to those described for the microsomal stability assay.
Data Analysis:
Data analysis for t½ and CLint is performed as described previously, with CLint expressed as: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / cell density in millions of cells/mL)
Bioanalytical Method: The Key to Accurate Quantification
The reliability of any metabolic stability study hinges on the quality of the bioanalytical method used to quantify the disappearance of the parent compound.[16][17] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and throughput.[18]
A validated LC-MS/MS method ensures that the measurements are accurate and precise, free from interference from the biological matrix, metabolites, or other components of the incubation mixture.[19]
Data Summary and Interpretation
The following table presents hypothetical data for our compound set, illustrating how the results from these assays can be used for comparative analysis.
Compound
Microsomal t½ (min)
Microsomal CLint (µL/min/mg)
Hepatocyte t½ (min)
Hepatocyte CLint (µL/min/10^6 cells)
Interpretation
Parent Compound
45
15.4
35
19.8
Moderate Clearance: Susceptible to both Phase I and potentially Phase II metabolism.
Analog A
>60
<11.6
55
12.6
Low Clearance: The fluoro- substitution successfully blocked a major site of metabolism, improving stability.
Analog C
25
27.7
20
34.7
High Clearance: N-dealkylation likely introduced a new, rapid metabolic pathway.
Analog D
30
23.1
22
31.5
High Clearance: O-dealkylation is likely a significant metabolic route.
Interpretation Insights:
High Stability (Low Clearance): A long half-life (>60 min) suggests the compound is resistant to the metabolic enzymes present in the assay system. Analog A is a clear winner in this regard.
Low Stability (High Clearance): A short half-life (<30 min) indicates rapid metabolism. This suggests the compound would likely be cleared quickly in vivo, leading to low bioavailability and requiring frequent dosing. Analogs C and D fall into this category.
Microsomes vs. Hepatocytes: A significant difference in clearance between the two assays (e.g., much faster clearance in hepatocytes) can suggest the involvement of Phase II enzymes or active uptake into the cells, which are not captured in the microsomal assay.
Conclusion
The systematic evaluation of metabolic stability is a critical pillar of the drug discovery process. By employing standardized in vitro assays, such as the microsomal and hepatocyte stability assays, researchers can efficiently profile and compare analogs, establishing clear structure-metabolism relationships.
Our analysis of 2-Phenylthiomorpholine and its analogs demonstrates how strategic chemical modifications can profoundly impact metabolic fate.[3][20] Blocking a metabolic hotspot, as seen with the fluoro-substitution in Analog A, can dramatically improve stability. Conversely, introducing metabolically labile groups, such as the N-methyl or O-methoxy groups in Analogs C and D, can create new clearance pathways. This data-driven approach allows for the rational design of compounds with optimized pharmacokinetic properties, ultimately increasing the probability of success in clinical development.
References
Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved January 30, 2026, from [Link]
Thiomers: Inhibition of cytochrome P450 activity - PubMed. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity - MDPI. (2023, June 19). MDPI. Retrieved January 30, 2026, from [Link]
Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC - NIH. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
Hepatocyte Stability Assay - Domainex. (n.d.). Domainex. Retrieved January 30, 2026, from [Link]
Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved January 30, 2026, from [Link]
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved January 30, 2026, from [Link]
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved January 30, 2026, from [Link]
Morpholino-based phosphorothioate analogs via oxathiaphospholane chemistry: synthesis, structural insights and stability - RSC Publishing. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]
Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds - MDPI. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012, February 23). SlideShare. Retrieved January 30, 2026, from [Link]
Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - MDPI. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
ICH M10 guideline - a harmonized global approach to bioanalysis - Prospects in Pharmaceutical Sciences. (2023, September 22). Prospects in Pharmaceutical Sciences. Retrieved January 30, 2026, from [Link]
Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies - ManTech Publications. (n.d.). ManTech Publications. Retrieved January 30, 2026, from [Link]
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11). ResearchGate. Retrieved January 30, 2026, from [Link]
Workshop/conference report—Quantitative bioanalytical methods validation and implementation: Best practices for chromatographic and ligand binding assays - PMC - NIH. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
Drug metabolic stability in early drug discovery to develop potential lead compounds. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
Application of a mouse model humanized for cytochrome P450–mediated drug metabolism to predict drug-drug interactions between a peptide and small molecule drugs - Discovery - the University of Dundee Research Portal. (n.d.). University of Dundee. Retrieved January 30, 2026, from [Link]
Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino] - PubMed. (2008, August 2). PubMed. Retrieved January 30, 2026, from [Link]
Chiral Dichotomy: A Comparative Technical Guide to the Enantiomers of 2-Phenylthiomorpholine
Executive Summary 2-Phenylthiomorpholine represents a critical scaffold in medicinal chemistry, serving as a sulfur-based bioisostere to the well-known morpholine pharmacophore found in agents like phenmetrazine.[1] Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Phenylthiomorpholine represents a critical scaffold in medicinal chemistry, serving as a sulfur-based bioisostere to the well-known morpholine pharmacophore found in agents like phenmetrazine.[1] While the morpholine ring is ubiquitous in drug design for modulating solubility and pKa, the thiomorpholine analog introduces significant changes in lipophilicity (LogP), metabolic susceptibility (S-oxidation), and non-covalent binding interactions.
This guide provides a technical comparison of the (
)- and ()-enantiomers of 2-phenylthiomorpholine. It addresses the challenge of their separation, distinct physicochemical behaviors, and the divergent pharmacological profiles necessitated by their chirality.
Structural & Physicochemical Divergence[1]
The substitution of oxygen (morpholine) with sulfur (thiomorpholine) at the 1-position, combined with a phenyl group at the 2-position, creates a chiral center with distinct spatial consequences.
Conformational Landscape
Unlike the planar representation often seen in 2D sketches, 2-phenylthiomorpholine adopts a chair conformation. The bulky phenyl substituent at C2 preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.
(
)-Enantiomer: The phenyl group projects spatially in a specific vector that may align with hydrophobic pockets in target proteins (e.g., monoamine transporters).
(
)-Enantiomer: The mirror image projection often results in steric clash or lack of binding efficacy ("distomer"), though it may exhibit off-target toxicity.
Bioisosteric Impact (O vs. S)
Feature
2-Phenylmorpholine (O-Analog)
2-Phenylthiomorpholine (S-Analog)
Impact on Drug Design
Atom Radius
0.73 Å
1.02 Å
Sulfur creates a bulkier ring, altering fit in tight binding sites.[1]
Loss of H-bond capability at pos-1; relies on van der Waals forces.[1]
Metabolism
N-oxidation / Ring opening
S-oxidation
Sulfur is prone to metabolic oxidation to sulfoxides/sulfones.[1]
Synthesis & Resolution Strategies
Obtaining enantiopure 2-phenylthiomorpholine is the primary bottleneck in studying its comparative activity.[1] While asymmetric synthesis is possible, Kinetic Resolution is the industry-preferred method for generating both enantiomers simultaneously for comparative screening.[1]
The Kinetic Resolution Workflow
The most robust protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate one enantiomer (typically the
-isomer for secondary amines), leaving the -isomer as the free amine.
)-Amine salt.[1] Basify with NaOH and extract with DCM to recover pure ()-enantiomer.[1]
Hydrolysis (for R-isomer): Reflux the (
)-amide in 6M HCl/MeOH for 4 hours to deprotect and yield the ()-amine.
Analytical Discrimination (Chiral HPLC)
Distinguishing the enantiomers requires specific chiral stationary phases (CSPs).[1][2][3] The lack of a strong UV chromophore in the thiomorpholine ring is compensated by the phenyl ring, allowing detection at 254 nm or 210 nm.
Recommended Method
Column: Chiralpak IA or IB (Amylose-based immobilized phases).[1] These are superior to OD/AD columns for amine stability.[1]
The comparative study of these enantiomers is most relevant when exploring bioisosteres of anorectics (like phenmetrazine) or reuptake inhibitors.[1]
The "Phenmetrazine" Analog Hypothesis
Phenmetrazine (3-methyl-2-phenylmorpholine) acts as a norepinephrine-dopamine releasing agent.[1][4] The (
)-enantiomer of 2-phenylthiomorpholine serves as a simplified, sulfur-substituted analog.[1]
Binding Affinity: The increased lipophilicity of the thiomorpholine ring generally increases non-specific binding but may enhance affinity for the hydrophobic pockets of monoamine transporters (DAT/NET).[1]
Metabolic Divergence:
Morpholines: Generally excreted unchanged or via ring opening.[1]
Thiomorpholines:[1][5][6] The sulfur atom is a "soft" nucleophile and a target for metabolic S-oxidation.[1]
Comparison: The (
)- and ()-enantiomers may show different rates of S-oxidation due to the chiral environment of the Flavin-containing Monooxygenases (FMOs).
Figure 2: Metabolic trajectory of the thiomorpholine scaffold.[1]
Conclusion
The transition from 2-phenylmorpholine to 2-phenylthiomorpholine is not merely an atomic swap; it is a shift in physicochemical paradigm.[1] For researchers:
Do not assume bioequivalence. The sulfur atom alters the electronic landscape and metabolic stability.[1]
Separate early. Use the CAL-B kinetic resolution protocol described above to access both enantiomers in gram-scale quantities.
Analyze correctly. Ensure your HPLC method includes an amine modifier (DEA) to prevent misleading peak shapes that mimic impurities.[1]
The (
)- and ()-enantiomers are distinct chemical entities with unique 3D vectors.[1] Treating them as a racemate in biological assays obscures the true pharmacophore and should be avoided in modern drug discovery.[1]
References
Morpholine and Thiomorpholine Scaffolds:
Kumari, A., et al. (2021).[1][7] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
Lipase-Catalyzed Resolution (General Protocol for Amines):
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.
Chiral HPLC of Heterocycles:
Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development.
Phenmetrazine and Analogs (Pharmacology):
Rothman, R. B., et al. (2002).[1] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[1] Synapse.
Synthesis of Thiomorpholines:
Joshi, R. A., et al. (2014).[1] Chemo-enzymatic synthesis of enantiomerically pure 2-substituted thiomorpholines. Tetrahedron: Asymmetry.[1][8][4]
Personal protective equipment for handling 2-Phenylthiomorpholine
Executive Safety Summary 2-Phenylthiomorpholine is a valuable heterocyclic scaffold used in drug discovery.[1] However, its structural combination of a secondary amine and a thioether linkage presents specific hazards: c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
2-Phenylthiomorpholine is a valuable heterocyclic scaffold used in drug discovery.[1] However, its structural combination of a secondary amine and a thioether linkage presents specific hazards: corrosivity , acute dermal toxicity , and sensitization potential .
Unlike standard reagent handling, this compound requires a safety protocol that accounts for its lipophilicity (enhanced skin absorption due to the phenyl ring) and nucleophilicity. This guide synthesizes safety data from structural analogs (Thiomorpholine, CAS 123-90-0) to provide a conservative, high-integrity handling framework.[1]
As specific toxicological data for 2-Phenylthiomorpholine is limited, the following risk profile is derived from Structure-Activity Relationships (SAR) utilizing the parent compound Thiomorpholine and aromatic amine standards.
Hazard Class
GHS Code
Implication for Handling
Acute Toxicity (Dermal)
H311
CRITICAL: The phenyl ring increases lipophilicity, facilitating rapid transdermal absorption.[1] Standard nitrile gloves may offer insufficient protection times.[1]
Skin Corrosion/Irritation
H314
Causes severe skin burns and eye damage.[2][3][4][5][6] Tissue destruction can occur before pain is felt.[1]
Sensitization
H317
Sulfur-containing heterocycles are frequent sensitizers.[1] Inhalation of mists/dusts must be strictly avoided.[1][2][5][7][8]
Reactivity
--
The sulfur atom is susceptible to oxidation (to sulfoxides/sulfones). The amine is a nucleophile. Incompatible with strong oxidizers and acid chlorides.[9]
Strategic PPE Selection Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on specific task risks.
Hand Protection (The Critical Barrier)
Scientific Rationale: Thiomorpholines are organic bases. While nitrile provides good splash protection, aromatic substitution (phenyl group) can swell nitrile rubber, reducing breakthrough time.
Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
Eye Protection:Chemical Splash Goggles (ANSI Z87.1 D3 rating) are mandatory. Safety glasses are insufficient due to the corrosive nature of the liquid/solid.
Face Protection: Add a Face Shield if pouring volumes >100 mL or working under pressure/vacuum.
Operational Workflow: Step-by-Step
Phase 1: Pre-Operational Setup
Decon Solution Prep: Prepare a 10% bleach solution or a specific oxidant (e.g., dilute hydrogen peroxide) to neutralize sulfur odors and residues on glassware before they leave the hood.
Inert Atmosphere: 2-Phenylthiomorpholine can oxidize.[1] Flush the receiving flask with Nitrogen or Argon.
Phase 2: Active Handling (Weighing & Transfer)
If Solid: Use a static-free spatula.[1] Weigh inside the fume hood using a draft shield. Do not transport open weighing boats across the lab.
If Liquid/Oil:
Use a positive displacement pipette or a glass syringe.[1]
Technique: Keep the sash at the lowest possible working height.
Drip Control: Hold a Kimwipe under the syringe tip during transfer to catch micro-droplets.